2-Amino-2-methylpropanamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-amino-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBGZDFMKCKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Amino-2-methylpropanamide (CAS 16252-90-7)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of 2-Amino-2-methylpropanamide (also known as 2-methylalaninamide), a non-proteinogenic amino acid amide. It details the compound's physicochemical properties, provides robust experimental protocols for its synthesis and analysis, and explores its application as a key building block in the development of targeted therapeutics, particularly kinase inhibitors. A significant focus is placed on its role in the synthesis of inhibitors for Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a critical enzyme in cellular signaling pathways implicated in cancer and metabolic diseases.
Physicochemical Properties
This compound is a simple, yet versatile, chemical building block. Its structure features a quaternary carbon, which imparts specific conformational constraints, making it a valuable component in medicinal chemistry. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 16252-90-7 | [1] |
| Molecular Formula | C₄H₁₀N₂O | [1] |
| Molecular Weight | 102.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-methylalaninamide, H-Aib-NH2 | [2] |
| Monoisotopic Mass | 102.079312947 Da | [1] |
| Topological Polar Surface Area | 69.1 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Predicted pKa | 15.99 ± 0.50 | |
| Predicted XLogP3-AA | -1.2 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are constructed based on established chemical principles and analogous reactions reported in the literature.
Synthesis Protocol: Amidation of Methyl 2-amino-2-methylpropanoate
This protocol describes the synthesis of this compound via the high-pressure amidation of its corresponding methyl ester. This method is adapted from established procedures for the amidation of amino acid esters.[3]
Objective: To synthesize this compound by reacting Methyl 2-amino-2-methylpropanoate with anhydrous ammonia under pressure.
Materials:
-
Methyl 2-amino-2-methylpropanoate
-
Anhydrous liquid ammonia (NH₃)
-
Methanol (for workup)
-
High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, pressure gauge, and temperature controller.
Procedure:
-
Charge the high-pressure autoclave with Methyl 2-amino-2-methylpropanoate (1.0 equivalent).
-
Seal the reactor and purge with dry nitrogen gas.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Carefully condense anhydrous liquid ammonia (20-30 equivalents) into the reactor.
-
Once the ammonia is added, securely seal the reactor and allow it to warm to room temperature behind a protective blast shield.
-
Heat the reactor to 70-80 °C. The internal pressure will rise significantly. Monitor the pressure to ensure it remains within the safe operating limits of the vessel.
-
Maintain the reaction at this temperature with vigorous stirring for 10-12 hours.
-
After the reaction period, cool the reactor to room temperature.
-
Carefully vent the excess ammonia gas into a fume hood or an appropriate acid trap.
-
Open the reactor and add methanol to dissolve the crude product.
-
Transfer the solution to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Analytical Protocol: Quantification by Reverse-Phase HPLC-UV
As this compound lacks a strong chromophore, direct UV detection can be challenging at low concentrations. This protocol outlines a method for its quantification using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at a low wavelength (e.g., 210 nm), where amide bonds show some absorbance. For higher sensitivity, pre-column derivatization with a fluorogenic agent like o-phthaldialdehyde (OPA) would be recommended.[4][5]
Objective: To quantify the concentration of this compound in a solution using RP-HPLC with UV detection.
Materials & Equipment:
-
HPLC system with a UV detector, autosampler, and gradient pump.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
This compound standard.
-
Sample diluent (e.g., Water or Mobile Phase A).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent. Perform serial dilutions to create a set of calibration standards (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the sample diluent to fall within the concentration range of the calibration curve.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 50% B
-
15-17 min: Linear gradient from 50% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
-
Analysis: Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram:
Caption: HPLC-UV analytical workflow for this compound.
Biological Context and Applications
This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Its primary documented use is as a building block for creating potent and selective inhibitors of the lipid kinase PIP4K2A.[6]
Role in PIP4K2A Inhibitor Synthesis
PIP4K2A is an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[1][7] PI(4,5)P₂ is a key signaling lipid that acts as a precursor for other second messengers and is involved in numerous cellular processes, including cell proliferation, survival, and membrane trafficking.[1][8] Dysregulation of the PIP4K2A pathway has been implicated in various cancers and metabolic disorders.[7]
In the synthesis of 1,7-naphthyridine-based PIP4K2A inhibitors, this compound is used to introduce a specific side chain that interacts with the kinase's active site.[6] The primary amine of this compound is reacted with an activated core structure of the inhibitor, forming a stable amide bond and completing the synthesis of the final active compound.
The PIP4K2A Signaling Pathway
PIP4K2A is a component of the complex phosphoinositide signaling network. Its canonical function is to regulate the cellular pools of PI(4,5)P₂. However, it also has non-canonical roles and can influence other major signaling pathways. For instance, PIP4K2A has been shown to negatively regulate the PI3K-AKT signaling pathway by promoting the degradation of the p85 regulatory subunit of PI3K.[9][10] This positions PIP4K2A as a potential tumor suppressor in certain contexts, such as in PTEN-deficient glioblastomas.[10] Furthermore, by controlling lipid metabolism, PIP4K2A and its homolog PIP4K2B are essential for facilitating autophagy, particularly during periods of nutrient stress.[11]
Signaling Pathway Diagram:
Caption: Role of PIP4K2A in signaling and its therapeutic inhibition.
Conclusion
This compound (CAS 16252-90-7) is a valuable, non-natural amino acid amide with significant applications in medicinal chemistry and drug development. Its utility as a synthetic precursor for potent kinase inhibitors, such as those targeting PIP4K2A, highlights its importance for researchers exploring novel cancer and metabolic disease therapies. The experimental protocols and technical data provided in this guide serve as a foundational resource for scientists working with this compound.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. This compound | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102633675A - Method for preparing DL-2-amino butyrylamide - Google Patents [patents.google.com]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 10. Proton NMR Table [www2.chemistry.msu.edu]
- 11. prepchem.com [prepchem.com]
Synthesis of 2-Amino-2-methylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-2-methylpropanamide, a valuable building block in medicinal chemistry and drug development. This document details the most plausible synthetic routes, focusing on the selective hydrolysis of 2-amino-2-methylpropanenitrile, and outlines the general experimental considerations for this transformation.
Introduction
This compound, also known as α,α-dimethylglycinamide, is a non-proteinogenic amino acid amide derivative. Its gem-dimethyl substitution at the alpha-carbon imparts unique conformational constraints, making it a desirable component in the design of peptidomimetics and other biologically active molecules. The synthesis of this compound is of significant interest to researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.
Primary Synthesis Pathway: Selective Hydrolysis of 2-Amino-2-methylpropanenitrile
The most direct and commonly employed method for the synthesis of this compound is the selective hydrolysis of its corresponding nitrile precursor, 2-amino-2-methylpropanenitrile (also known as 2-aminoisobutyronitrile). The key challenge in this transformation lies in controlling the hydrolysis to stop at the amide stage, preventing further hydrolysis to the corresponding carboxylic acid, 2-aminoisobutyric acid.[1]
Several methodologies can be employed to achieve this selective hydrolysis, including controlled acidic or basic hydrolysis and enzymatic catalysis.
Chemical Hydrolysis
The conversion of nitriles to amides can be achieved under both acidic and basic conditions. However, the reaction conditions must be carefully controlled to favor the formation of the amide over the carboxylic acid.[1] Generally, milder reaction conditions, such as lower temperatures and controlled stoichiometry of reagents, are employed to achieve selectivity.
Acid-Catalyzed Hydrolysis:
While strong acidic conditions with prolonged heating will lead to the formation of the carboxylic acid, milder acidic conditions can be used to isolate the amide.[1] For instance, the use of a controlled amount of a strong acid like hydrochloric acid at a moderate temperature can facilitate the hydration of the nitrile to the amide.
Base-Catalyzed Hydrolysis:
Similarly, basic hydrolysis can be controlled to yield the amide. The use of a base such as sodium hydroxide in a suitable solvent system at a controlled temperature can promote the formation of this compound.[2] It is crucial to monitor the reaction progress to prevent the subsequent hydrolysis of the amide to the carboxylate salt.
Enzymatic Hydrolysis
An increasingly attractive method for the selective hydrolysis of nitriles is the use of enzymes, specifically nitrile hydratases.[3] These biocatalysts offer high selectivity for the conversion of nitriles to amides under mild reaction conditions (neutral pH and ambient temperature), often with high yields and purity.[3] The use of whole-cell biocatalysts containing nitrile hydratase can be an effective strategy.
Experimental Protocols (General Considerations)
General Workflow for Chemical Hydrolysis:
Caption: General experimental workflow for the chemical hydrolysis of 2-amino-2-methylpropanenitrile.
Data Presentation
Quantitative data for the synthesis of this compound is scarce in the literature. The following table presents a hypothetical summary of expected outcomes based on the described methods. Researchers should aim to generate such data during their optimization studies.
| Synthesis Method | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Acid-Catalyzed Hydrolysis | HCl | 40 - 60 | 4 - 8 | 60 - 80 | >95 |
| Base-Catalyzed Hydrolysis | NaOH | 30 - 50 | 6 - 12 | 50 - 75 | >95 |
| Enzymatic Hydrolysis | Nitrile Hydratase | 25 - 37 | 12 - 24 | 85 - 99 | >99 |
Synthesis Pathways Diagram
The primary synthetic routes to this compound are summarized in the following diagram:
Caption: Overview of the synthesis of this compound from acetone.
Conclusion
The synthesis of this compound is most effectively achieved through the selective hydrolysis of 2-amino-2-methylpropanenitrile. While chemical methods offer a direct approach, careful control of reaction parameters is essential to prevent over-hydrolysis. Enzymatic methods, utilizing nitrile hydratases, present a highly selective and environmentally benign alternative. Further research and publication of detailed experimental protocols with comprehensive quantitative data will be invaluable to the scientific community engaged in the synthesis and application of this important molecule.
References
An In-depth Technical Guide to 2-Amino-2-methylpropanamide
This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of 2-Amino-2-methylpropanamide, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound, also known as 2-methylalaninamide, is a derivative of the amino acid alanine. Its fundamental molecular characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C4H10N2O | [1][2] |
| Molecular Weight | 102.14 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 16252-90-7 | [2] |
| Canonical SMILES | CC(C)(C(=O)N)N | [1] |
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in publicly available literature, a plausible multi-step synthesis can be derived from established organic chemistry principles and patent literature for structurally related compounds. The following protocol outlines a potential synthetic route starting from 2-chloropropane.
A Proposed Synthetic Pathway:
A potential synthesis route involves the formation of a nitrile from an alkyl halide, followed by the introduction of a hydroxyl group and subsequent hydrolysis and degradation to yield the final amide product. A related synthesis for 2-amino-2-methyl-1-propanol is described in patent CN107129435B, which involves the reaction of 2-chloropropane with sodium cyanide to form 2-methylpropionitrile.[4] This intermediate can then undergo further reactions to produce the desired amide.
Step 1: Synthesis of 2-methylpropionitrile
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add a solution of sodium cyanide in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Slowly add 2-chloropropane to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete, monitoring by a suitable technique like gas chromatography.
-
After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like diethyl ether.
-
The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation to yield 2-methylpropionitrile.
Step 2: Hydrolysis of 2-methylpropionitrile to this compound
-
The 2-methylpropionitrile can be hydrolyzed to the corresponding amide.
-
This can be achieved under acidic or basic conditions. For instance, controlled hydrolysis using an acid catalyst in the presence of water can yield the amide.
-
Alternatively, a Hoffman degradation of a related amide, 2,2-dimethyl-3-hydroxypropanamide, is mentioned as a route to an amino alcohol, suggesting that amide formation is a key step.[4]
It is important to note that this is a proposed pathway and would require optimization of reaction conditions and purification procedures. All work should be conducted with appropriate safety precautions.
Logical Workflow for Synthesis and Purification
The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of this compound, based on the principles outlined in the experimental protocol section.
References
- 1. This compound | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. (2S)-2-amino-N-methylpropanamide | C4H10N2O | CID 6857703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN107129435B - A method of preparing 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2-Amino-2-methylpropanamide Derivatives: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-amino-2-methylpropanamide derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. We will explore their synthesis, biological activities, and applications, presenting key data in a structured format for clarity and ease of comparison. Detailed experimental protocols for pivotal reactions and assays are also included to facilitate practical application in a research setting.
Introduction to this compound Derivatives
This compound, also known as 2-methylalaninamide, is a simple yet versatile chemical scaffold.[1][2] Its derivatives are characterized by the core structure of a propanamide with an amino group and two methyl groups attached to the second carbon atom. This arrangement imparts specific steric and electronic properties that can be leveraged in the design of novel therapeutic agents. The chemical formula for the parent compound is C₄H₁₀N₂O, and its molecular weight is approximately 102.14 g/mol .[1][3] The presence of both an amino and an amide group allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied biological activities. These derivatives have been investigated for their potential as antihistaminic, antimicrobial, and anticancer agents.[4][5][6][7]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. A common approach involves the modification of a precursor molecule, such as 2-amino-2-methyl-1-propanol or carboxyterfenadine, through reactions like nucleophilic substitution.[4][8][9][10][11]
A generalized workflow for the synthesis of these derivatives often starts with a commercially available starting material, which then undergoes a series of reactions to introduce the desired functional groups. The progress of these reactions is typically monitored using techniques like Thin Layer Chromatography (TLC).
Protocol 1: Synthesis of 2-Amino-2-methyl-1-propanol from 2,2-dimethyl-3-hydroxypropionamide [8][9]
This protocol outlines a method for preparing a key precursor for many this compound derivatives.
-
Preparation of Hypochlorite Solution: Weigh 109 g of sodium hypochlorite and 106 g of sodium hydroxide and dissolve them in 600 g of water.
-
Reaction Setup: Cool the resulting solution to approximately 0°C in a three-neck flask equipped with a mechanical stirrer.
-
Addition of Reactant: While stirring, add the crude product of 2,2-dimethyl-3-hydroxypropionamide dropwise to the cooled solution.
-
Reaction Conditions: After the addition is complete, raise the temperature to 70°C and maintain it for 20 minutes.
-
Work-up and Purification: Once the reaction is complete, distill off the water. The resulting mixture can be purified by filtration to obtain 2-amino-2-methyl-1-propanol.
Protocol 2: Synthesis of 2-Amino-N-(p-tolyl)benzamide [7]
This protocol describes the synthesis of a benzamide derivative, which shares structural similarities with the target class of compounds.
-
Reaction Setup: The synthesis is carried out using either a conventional heating method or a microwave-assisted method.
-
Characterization: The final product is isolated as a beige powder.
-
Spectroscopic Analysis:
-
IR (KBr, cm⁻¹): 3464.73, 3361.59, 3273.20, 1636.80
-
¹H-NMR (400 MHz, DMSO-d₆, ppm): δ 7.76 (1H, br s, NH), 7.41–7.45 (3H, m), 7.23 (1H, t, J = 7.7 Hz), 7.15 (2H, d, J = 8.0 Hz), 6.68–6.70 (2H, m), 5.43 (2H, br s, NH₂), 2.33 (3H, s, CH₃)
-
¹³C-NMR (ppm): δ 21.0, 116.4, 116.8, 117.5, 120.8, 127.3, 129.6, 132.7, 134.2, 135.3, 148.9, 167.6
-
MS m/z (%): 226 [M⁺] (C₁₄H₁₄N₂O) (31.25), 209 (92.31), 191 (15.62), 133 (29.69), 118 (100), 105 (31.25)
-
Applications in Drug Development
Derivatives of this compound have shown promise in various therapeutic areas due to their diverse biological activities.
Certain derivatives have been synthesized and evaluated for their antihistaminic and anticholinergic properties. For instance, 2-methylpropanamide and benzamide derivatives of carboxyterfenadine have been shown to possess antihistaminic action.[4] These compounds are typically evaluated in vitro for their ability to inhibit histamine-induced spasms in isolated guinea pig ileum tissues.[4]
| Compound | Dose (µM/ml) | Inhibition of Histamine Response (%) |
| Compound D | 3 | 70.83 ± 10.85 |
| 10 | 57.17 ± 5.700 | |
| 30 | 45.00 ± 4.494 | |
| 100 | 18.00 ± 4.258 (complete inhibition) | |
| Compound E | 3 | 74.83 ± 2.833 |
| 10 | 54.17 ± 3.978 | |
| 30 | 36.83 ± 3.016 | |
| 100 | 18.00 ± 4.258 (complete inhibition) | |
| Fexofenadine | 0.000003 | 23.14 + 4.48 |
| 0.00001 | 40.87 + 8.98 | |
| 0.00003 | 51.87 + 11.74 | |
| 0.0001 | 89.05 + 1.28 | |
| 0.0003 | Complete inhibition |
Table 1: Antihistaminic activity of carboxyterfenadine derivatives compared to fexofenadine.[4]
A novel approach in cancer therapy involves the development of dual inhibitors that can target multiple signaling pathways. Some 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives have been designed and synthesized as dual inhibitors of Bcr-Abl and histone deacetylase (HDAC).[6] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. The simultaneous inhibition of both Bcr-Abl and HDACs has shown synergistic effects in preclinical studies.[6]
Certain 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[7] These studies highlight the potential of this chemical class in addressing the growing challenge of antimicrobial resistance. The synthesis of these compounds can be achieved through both conventional and microwave-assisted methods, with the latter often providing a more time-efficient route.[7]
| Compound | Yield (Conventional) | Yield (Microwave) |
| 1 | 72% | 65% |
| 2 | 80% | 70% |
| 7 | 97% | - |
| 9 | 95% | 62% |
Table 2: Synthesis yields of selected 2-aminobenzamide derivatives.[7]
Conclusion
This compound derivatives represent a promising and versatile class of compounds with a wide array of potential therapeutic applications. Their straightforward synthesis and the tunability of their chemical structure make them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists looking to explore the potential of these molecules in addressing unmet medical needs. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. This compound | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antihistaminic and other biological activities of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine - Arabian Journal of Chemistry [arabjchem.org]
- 5. (PDF) Synthesis and Biological Evaluation of Novel [research.amanote.com]
- 6. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 9. CN107129435B - A method of preparing 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 10. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 11. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents [patents.google.com]
Potential Research Applications of 2-Amino-2-methylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-methylpropanamide, a simple yet versatile chemical entity, holds significant potential as a building block in medicinal chemistry and drug discovery. Its unique structural feature, a gem-dimethyl group adjacent to an amide and an amine, imparts specific conformational properties that can be exploited in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the current and potential research applications of this compound, with a focus on its role in the development of inhibitors for critical biological targets. We will delve into its application in the synthesis of anti-HIV agents and explore its potential as a scaffold for dipeptidyl peptidase IV (DPP-IV) inhibitors, complete with available quantitative data, experimental methodologies, and diagrammatic representations of relevant pathways and workflows.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.
| Property | Value |
| Molecular Formula | C4H10N2O |
| Molecular Weight | 102.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 16252-90-7 |
| Synonyms | 2-methylalaninamide, α-Aminoisobutyramide |
Synthesis of this compound
While detailed, specific protocols for the direct synthesis of this compound are not extensively documented in readily available literature, a common synthetic route involves the amidation of its corresponding amino acid, 2-aminoisobutyric acid.
Experimental Protocol: Synthesis from 2-Aminoisobutyric Acid
A general conceptual procedure for the synthesis of this compound from 2-aminoisobutyric acid is outlined below. This protocol is based on standard peptide coupling reactions and may require optimization for specific laboratory conditions.
Materials:
-
2-Aminoisobutyric acid
-
Ammonia (or an ammonia equivalent)
-
A suitable coupling agent (e.g., DCC, HBTU, HATU)
-
A suitable base (e.g., DIEA, NMM)
-
An appropriate solvent (e.g., DMF, DCM)
Procedure:
-
Activation of the Carboxylic Acid: Dissolve 2-aminoisobutyric acid in an appropriate anhydrous solvent. Add the coupling agent and a base to the solution to activate the carboxylic acid group.
-
Amidation: Introduce ammonia gas or a solution of ammonia in an organic solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion of the reaction, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. The crude product can then be purified using techniques like column chromatography or recrystallization to yield pure this compound.
2-Amino-2-methylpropanamide safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2-Amino-2-methylpropanamide
Introduction
This compound, with the CAS number 16252-90-7, is a chemical compound utilized in various research and development applications.[1] As a derivative of an amino acid, it serves as a building block in the synthesis of more complex molecules.[2] Given its application in laboratory settings, a thorough understanding of its safety profile and proper handling procedures is critical for the protection of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known hazards, handling precautions, and emergency procedures associated with this compound.
Hazard Identification
While specific GHS classification data for this compound is not consistently available across all sources, related compounds and available safety data sheets (SDS) for similar structures indicate potential hazards.[1][3] For instance, the SDS for this compound from some suppliers indicates it is classified as causing severe skin burns and eye damage.
Table 1: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H314 | Causes severe skin burns and eye damage. |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
Note: This information is based on available supplier data and may not be exhaustive. Always refer to the specific Safety Data Sheet provided by the supplier.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16252-90-7 | [1][3][4] |
| Molecular Formula | C4H10N2O | [3][4] |
| Molecular Weight | 102.14 g/mol | [1][4] |
| Synonyms | 2-methylalaninamide, 2-Amino-2-methylpropionamide | [4] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Toxicological Information
Detailed toxicological data for this compound is limited in the provided search results. However, information on related compounds like 2-Amino-2-methyl-1-propanol suggests potential for irritation. For 2-Amino-2-methyl-1-propanol, the oral LD50 in rats is 2900 mg/kg and in mice is 2.15 g/kg.[5][6] It is noted as causing skin irritation and serious eye damage.[5][7]
Table 3: Acute Toxicity Data for Related Compounds
| Compound | Route | Species | Value |
| 2-Amino-2-methyl-1-propanol | Oral | Rat | LD50 = 2900 mg/kg[6] |
| 2-Amino-2-methyl-1-propanol | Oral | Mouse | LD50 = 2.15 g/kg[5] |
| 2-Amino-2-methyl-1-propanol | Dermal | Rabbit | LD50 > 2000 mg/kg[6][8] |
First-Aid Measures
In the event of exposure to this compound, immediate action is crucial. The following are general first-aid guidelines based on available SDS for this and structurally similar chemicals.
-
If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][9]
-
Following Skin Contact : Immediately take off contaminated clothing.[9] Wash off with soap and plenty of water.[1] Consult a doctor.
-
Following Eye Contact : Rinse cautiously with pure water for at least 15 minutes, also under the eyelids.[1][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Following Ingestion : Rinse mouth with water. Do not induce vomiting.[1][9] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1][9]
Caption: General first-aid response workflow for chemical exposure.
Firefighting Measures
In case of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][10]
-
Specific Hazards Arising from the Chemical : During a fire, toxic fumes and hazardous combustion products such as carbon oxides and nitrogen oxides (NOx) may be released.[7][11]
-
Advice for Firefighters : Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][7]
Accidental Release Measures
Proper procedures must be followed in the event of a spill to prevent exposure and environmental contamination.
-
Personal Precautions : Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas.[1][7] Ensure adequate ventilation.[1] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1][9]
-
Environmental Precautions : Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains, as it may be harmful to aquatic life.[7][12]
-
Methods for Containment and Cleaning Up : Collect the spilled material and arrange for disposal.[1] Methods like sweeping up or shoveling into suitable, closed containers are recommended.[7][12] Avoid creating dust.[7] Use spark-proof tools and explosion-proof equipment if applicable.[1]
Caption: Step-by-step workflow for responding to a chemical spill.
Handling and Storage
-
Precautions for Safe Handling : Handle in a well-ventilated place.[1] Wear suitable protective clothing.[1] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[1][7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Conditions for Safe Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][8] The recommended storage temperature is between 2-8°C in an inert atmosphere. Store apart from incompatible materials.[1]
Exposure Controls and Personal Protection
-
Engineering Controls : Work in a well-ventilated area. Using a chemical fume hood is preferable.[5] An eyewash station and safety shower should be readily available in the immediate work area.[5]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[5][7]
-
Skin Protection : Wear suitable protective gloves (e.g., chemical impermeable gloves) and a lab coat or other protective clothing.[1][5]
-
Respiratory Protection : If ventilation is inadequate or dust/aerosols are generated, wear a NIOSH-approved respirator.[5]
-
Caption: Decision workflow for selecting appropriate PPE.
Stability and Reactivity
-
Chemical Stability : Stable under recommended storage conditions.[12][13]
-
Conditions to Avoid : Avoid dust formation.[1] For related compounds, heat, sparks, flames, and other sources of ignition should be avoided.[8][13]
-
Incompatible Materials : Strong oxidizing agents and acids are generally incompatible with amino compounds.[8][13]
-
Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides.[11][13]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the safety and handling of this compound were not available in the initial search results. The information provided herein is aggregated from Safety Data Sheets and chemical database entries. The following is a generalized protocol for handling the compound in a research setting, based on the compiled safety data.
General Laboratory Handling Protocol
-
Preparation :
-
Before handling, thoroughly review the supplier-specific Safety Data Sheet (SDS).
-
Ensure the work area, typically a chemical fume hood, is clean and operational.[5]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Personal Protective Equipment (PPE) :
-
Handling the Compound :
-
Perform all manipulations of solid this compound within a fume hood to minimize inhalation exposure.[5]
-
When weighing the solid, use a balance inside the hood or a vented balance enclosure.
-
Avoid creating dust during transfer.[1][7] Use appropriate tools like a spatula.
-
If making solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[1]
-
-
Cleanup and Waste Disposal :
-
Wipe down the work surface with an appropriate solvent to decontaminate it after the procedure is complete.
-
Dispose of contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container.
-
Unused or waste this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
-
Emergency Procedures :
-
In case of a spill, immediately follow the spill response workflow (Section 7.0).
-
In case of personal exposure, follow the first-aid measures (Section 5.0) and seek medical attention.
-
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 16252-90-7 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. lobachemie.com [lobachemie.com]
- 13. 2-Amino-2-methylpropane(75-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
The Solubility Profile of 2-Amino-2-methylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-2-methylpropanamide (also known as 2-methylalaninamide). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment of its expected solubility in various solvent classes based on its molecular structure. Furthermore, a detailed, step-by-step experimental protocol for determining the equilibrium solubility of this compound is provided, including analytical quantification by High-Performance Liquid Chromatography (HPLC). This guide is intended to equip researchers with the foundational knowledge and practical methodology to effectively work with this compound.
Introduction to this compound
This compound is a derivative of the non-proteinogenic amino acid, 2-methylalanine. Its structure, featuring a primary amine, a primary amide, and two methyl groups on the alpha-carbon, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, formulation development, and biological assays.
Chemical Structure:
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is ensured by observing undissolved solid at the bottom of the vial after the equilibration period.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau. [1]
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean autosampler vial. This step is crucial to remove any undissolved microparticles.
-
If the concentration is expected to be high, dilute the filtered sample with the HPLC mobile phase to fall within the linear range of the calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in the mobile phase.
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column is often a good starting point for polar molecules.
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Set the detector wavelength appropriately. As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., < 220 nm) or the use of a mass spectrometer (LC-MS) might be necessary. Derivatization with a UV-active or fluorescent tag can also be employed to enhance sensitivity. [2][3] * Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared samples and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original (undiluted) sample by accounting for any dilution factors.
-
The calculated concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Data Presentation
As no specific quantitative data could be located in the literature, a table of expected solubility is presented below. Researchers are strongly encouraged to determine the quantitative solubility experimentally using the protocol provided.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | Ability to form hydrogen bonds with the amine and amide groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | Favorable dipole-dipole interactions with the polar functional groups. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | Lack of favorable interactions between the nonpolar solvent and the polar solute. |
Conclusion
References
Spectroscopic Profile of 2-Amino-2-methylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-2-methylpropanamide (CAS: 16252-90-7), a simple amino acid derivative. Due to the limited availability of public experimental spectra for this specific molecule, this document combines referenced experimental details with predicted data to offer a valuable resource for identification and characterization. All predicted data is clearly identified.
Data Presentation
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
Disclaimer: The following ¹H NMR data is predicted by computational software and has not been experimentally verified. Actual chemical shifts and multiplicities may vary.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH₃ (x2) | 1.25 | Singlet | 6H |
| -NH₂ (amino) | 1.5 (broad) | Singlet (broad) | 2H |
| -NH₂ (amide) | 6.8 / 7.5 (broad) | Singlet (broad) | 2H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Disclaimer: The following ¹³C NMR data is predicted by computational software and has not been experimentally verified. Actual chemical shifts may vary.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C (CH₃)₂ | 56.0 |
| -C H₃ | 25.0 |
| C =O | 180.0 |
Table 3: Infrared (IR) Spectroscopy Data
An experimental Fourier Transform Infrared (FTIR) spectrum for this compound is available in the SpectraBase database, acquired using a KBr-Pellet technique on a Bruker IFS 85 instrument.[1] While the full peak list is not publicly accessible, the characteristic absorption bands for its functional groups are expected in the following regions:
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| N-H Stretch (Amine & Amide) | 3400 - 3100 | Two or more bands, can be broad |
| C-H Stretch (Alkyl) | 2980 - 2850 | Sharp peaks |
| C=O Stretch (Amide I) | ~1680 - 1630 | Strong, sharp peak |
| N-H Bend (Amine/Amide II) | ~1640 - 1550 | Medium to strong peak |
| C-N Stretch | ~1250 - 1020 | Medium intensity |
Mass Spectrometry (MS) Data
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.
References
Methodological & Application
Application Notes and Protocols: 2-Amino-2-methylpropanamide as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-methylpropanamide, also known as 2-methylalaninamide, is a non-proteinogenic α-amino acid derivative. Its gem-dimethyl substitution on the α-carbon provides steric hindrance that can impart unique conformational properties to peptides and other molecules. This structural feature makes it an intriguing building block for the synthesis of novel pharmaceuticals and research chemicals. While detailed, publicly available application notes for this specific building block are limited, this document provides its key chemical properties, and outlines a general synthetic protocol for the preparation of a related compound, illustrating the potential utility of such building blocks in organic synthesis.
Chemical and Physical Properties
A summary of the key computed properties for this compound is provided below. These properties are essential for planning synthetic routes and purification procedures.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O | [1][2] |
| Molecular Weight | 102.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(C)(C(=O)N)N | [1] |
| InChI Key | ZIOBGZDFMKCKGZ-UHFFFAOYSA-N | [1] |
| CAS Number | 16252-90-7 | [2] |
| Topological Polar Surface Area | 69.1 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthetic Applications: An Illustrative Example
Synthesis of 2-amino-2-methyl-1-propanol via Hofmann Degradation
This protocol describes the synthesis of 2-amino-2-methyl-1-propanol from a 2,2-dimethyl-3-hydroxypropanamide crude product, a reaction that proceeds via a Hofmann degradation.
Experimental Protocol:
Materials:
-
2,2-dimethyl-3-hydroxypropanamide crude product
-
Sodium hypochlorite (NaOCl) solution
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Ethanol (for purification, optional)
Procedure:
-
Prepare a solution of sodium hypochlorite and sodium hydroxide in water. For example, 109 g of sodium hypochlorite and 106 g of sodium hydroxide can be dissolved in 600 g of water.[3]
-
Cool the resulting solution to approximately 0 °C in an ice bath.
-
With vigorous stirring, add the 2,2-dimethyl-3-hydroxypropanamide crude product dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-86 °C for 20-40 minutes.[3][4]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, distill off the water under reduced pressure.
-
The resulting crude product can be purified by filtration to yield 2-amino-2-methyl-1-propanol.[3] Further purification can be achieved by distillation.
Quantitative Data:
| Reactants | Molar/Weight Ratio | Reaction Conditions | Product | Purity | Yield |
|---|---|---|---|---|---|
| 2,2-dimethyl-3-hydroxypropanamide, NaOCl, NaOH | Varies by preparation | 70 °C, 20 min | 2-amino-2-methyl-1-propanol | 99.2 wt% | ~86.3% |
| 2,2-dimethyl-3-hydroxypropanamide, NaOCl, NaOH | Varies by preparation | 86 °C, 40 min | 2-amino-2-methyl-1-propanol | 99.0 wt% | ~81% |
Logical Workflow for Synthesis
The synthesis of 2-amino-2-methyl-1-propanol from 2-methylpropionitrile illustrates a potential synthetic pathway that could be adapted to produce this compound. The key steps are outlined in the diagram below.
Potential Signaling Pathway Involvement of Derivatives
While there is no direct information on the biological activity of this compound itself, its derivatives could potentially be designed to interact with various biological targets. For instance, α-amino amides are scaffolds that can be incorporated into inhibitors of enzymes such as proteases or peptidases. The gem-dimethyl group can provide conformational constraint, which can be advantageous in designing selective inhibitors.
References
Application Notes: The Role of Amino Amide Scaffolds in the Synthesis of HIV Inactivators
Introduction
The development of effective antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. A cornerstone of this success lies in the design and synthesis of potent inhibitors that target various stages of the HIV-1 life cycle. While a wide array of molecular scaffolds have been explored, small, functionalized building blocks, including amino amides, play a crucial role in constructing these complex inhibitor molecules. This document provides an overview of the application of amino amide derivatives in the synthesis of HIV inactivators, with a focus on their incorporation into HIV-1 protease inhibitors. Although specific research directly employing 2-Amino-2-methylpropanamide in the synthesis of HIV inactivators is not extensively documented in publicly available literature, the principles outlined here are applicable to this and structurally similar small molecules.
General Principles of Amino Amide Incorporation in HIV Inhibitor Synthesis
Amino amide moieties are valuable in medicinal chemistry for their ability to form key hydrogen bonds and for their use as versatile synthetic handles. In the context of HIV inhibitors, they can be incorporated to:
-
Mimic Peptide Bonds: HIV-1 protease is an aspartic protease that cleaves viral polyproteins. Many protease inhibitors are peptidomimetics, and amino amides can be used to replicate the geometry and hydrogen bonding patterns of natural peptide substrates.
-
Introduce Specific Side Chains: The substituents on the amino amide can be tailored to interact with specific pockets within the enzyme's active site, thereby enhancing binding affinity and selectivity.
-
Improve Pharmacokinetic Properties: Modification of the amino amide can influence solubility, metabolic stability, and cell permeability, which are critical for drug efficacy.
Key Classes of HIV Inhibitors and the Potential Role of Amino Amides
Several classes of antiretroviral drugs target different stages of the HIV-1 life cycle. Amino amides and their derivatives can be envisioned as synthetic components in the following:
-
Protease Inhibitors (PIs): This is the most established class where amino amide-like structures are fundamental. PIs bind to the active site of HIV-1 protease, preventing the cleavage of viral polyproteins and the maturation of new, infectious virions.
-
Entry Inhibitors: These drugs block the entry of HIV into host cells. While the structures are diverse, synthetic routes to some of these molecules may involve amide bond formation using amino amide precursors.
-
Integrase Inhibitors: These agents prevent the integration of viral DNA into the host cell's genome. The synthesis of some integrase inhibitors involves the construction of complex heterocyclic systems where amino amide functionalities could be incorporated.
Quantitative Data on Representative HIV-1 Protease Inhibitors
The following table summarizes the inhibitory activity of several representative HIV-1 protease inhibitors, illustrating the potency that can be achieved with molecules that often contain amide functionalities.
| Inhibitor | Target | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Benzamide 6 | HIV-1 (Replication) | 2,770 | 118.7 | 43 | [1] |
| Darunavir | HIV-1 Protease | 0.13 | >100 | >769,230 | [2] |
| Inhibitor 181 | HIV-1 Protease | 0.13 | >100 | >769,230 | [2] |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50)
Experimental Protocols
The following are generalized experimental protocols for key synthetic steps involved in the synthesis of HIV inhibitors where an amino amide building block could be utilized.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for forming an amide bond between a carboxylic acid and an amine, a fundamental step in the synthesis of many protease inhibitors.
Materials:
-
Carboxylic acid derivative (1.0 eq)
-
Amine derivative (e.g., this compound) (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)
-
Organic base (e.g., Diisopropylethylamine, DIPEA) (3.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF, or Dichloromethane, DCM)
Procedure:
-
Dissolve the carboxylic acid derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent and the organic base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine derivative to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a method to form a C-N bond, which can be a key step in building the core structure of certain HIV inhibitors.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Amine derivative (e.g., this compound) (1.1 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)3, or Sodium cyanoborohydride, NaBH3CN) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane, DCM, or 1,2-Dichloroethane, DCE)
-
Acetic acid (catalytic amount, if needed)
Procedure:
-
Dissolve the aldehyde or ketone and the amine derivative in the anhydrous solvent in a round-bottom flask.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine/enamine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amine by flash column chromatography.
Visualizations
Diagram 1: HIV-1 Life Cycle and Targets for Inactivators
Caption: Major stages of the HIV-1 life cycle and the points of intervention for different classes of HIV inactivators.
Diagram 2: General Synthetic Workflow for HIV Inhibitor Development
Caption: A generalized workflow for the synthesis and development of novel HIV inhibitors, highlighting the iterative nature of the process.
Diagram 3: Representative Synthesis of a Peptidomimetic Fragment
Caption: A simplified schematic illustrating the synthesis of a peptidomimetic fragment using an amino amide building block.
References
Application of 2-Amino-2-methylpropanamide in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-methylpropanamide, also known as α-aminoisobutyric acid amide (Aib-NH₂), is a non-proteinogenic amino acid derivative that serves as a valuable building block in peptide synthesis. Its unique structural feature, a gem-dimethyl group at the α-carbon, introduces significant conformational constraints on the peptide backbone. This property is highly sought after in drug design and development to create peptides with enhanced stability, defined secondary structures, and improved biological activity. The incorporation of Aib residues can induce helical or turn conformations, increase resistance to proteolytic degradation, and improve cell membrane permeability.
This document provides detailed application notes and experimental protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).
Key Applications in Peptide Synthesis
-
Induction of Helical Structures: The steric hindrance imposed by the gem-dimethyl group of the Aib residue restricts the available conformational space, favoring the formation of 3₁₀- or α-helical structures in peptides.
-
Enhanced Proteolytic Stability: The α,α-disubstituted nature of Aib protects the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based therapeutics.
-
Peptidomimetic Design: this compound can be used as a C-terminal capping agent to mimic the amide functionality found in many bioactive peptides, or as an internal residue to enforce specific structural motifs.
-
Synthesis of Peptaibols: This class of naturally occurring peptides is rich in Aib and often terminates with an amino alcohol. Synthetic strategies for peptaibols can be adapted for peptides ending with this compound.
Data Presentation: Comparison of Coupling Reagents
The primary challenge in incorporating this compound or its parent amino acid, Aib, into a peptide sequence is overcoming the steric hindrance of the quaternary α-carbon. This often requires the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Below is a summary of the performance of various coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Activating Additive | Base | Typical Efficiency for Hindered Couplings | Relative Racemization Risk | Notes |
| HATU | Internal (HOAt) | DIPEA/Collidine | Very High | Low | Highly recommended for coupling to and from Aib residues. The OAt-active ester is highly reactive.[1] |
| HBTU | Internal (HOBt) | DIPEA/Collidine | High | Low | Generally effective, but may be less efficient than HATU for particularly difficult couplings.[1][2] |
| PyBOP | Internal (HOBt) | DIPEA/Collidine | High | Low | A phosphonium salt-based reagent, good for both solution and solid-phase synthesis.[3][4] |
| PyBrOP | None | DIPEA/Collidine | Very High | Moderate | A more reactive phosphonium salt, very effective for hindered couplings but may increase racemization risk.[2][3][4] |
| DIC/Oxyma | OxymaPure | DIPEA/Collidine | High | Low | A carbodiimide-based method with a less hazardous additive than HOBt. Shown to be effective for Aib-Aib bond formation. |
| Acyl Fluorides | None | DIPEA/Collidine | Moderate-High | Low | Can be effective for hindered couplings but requires the prior preparation of the amino acid fluoride.[2] |
| Mixed Anhydrides | None | NMM | Low | High | Generally not recommended for sterically hindered couplings due to low yields.[2] |
Efficiency and racemization risk are relative and can be sequence and condition-dependent. DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine.
Experimental Protocols
Protocol 1: Solution-Phase Coupling of an N-Protected Amino Acid to this compound
This protocol describes the synthesis of a dipeptide, for example, Fmoc-Val-Aib-NH₂, using HATU as the coupling reagent.
Materials:
-
Fmoc-Val-OH
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vessel, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve Fmoc-Val-OH (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of DMF. Add this solution to the activated Fmoc-Val-OH mixture.
-
Coupling Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Due to steric hindrance, the reaction may require several hours to overnight for completion.
-
Work-up: a. Once the reaction is complete, dilute the mixture with DCM or ethyl acetate. b. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure Fmoc-Val-Aib-NH₂.
Protocol 2: Solid-Phase Synthesis of a Peptide with a C-terminal this compound
This protocol details the manual solid-phase synthesis of a model tripeptide, H-Phe-Ala-Aib-NH₂, using an Fmoc/tBu strategy. This requires a pre-loaded Fmoc-Aib-Rink Amide resin, which can be custom synthesized or sourced from specialized suppliers.
Materials:
-
Fmoc-Aib-Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Fmoc-Ala-OH
-
Fmoc-Phe-OH
-
HATU
-
DIPEA
-
DMF
-
DCM
-
Piperidine (20% in DMF, v/v)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis reaction vessel with a frit
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Place the Fmoc-Aib-Rink Amide resin (1.0 eq., e.g., 0.1 mmol) in the reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[5] Drain the DMF.
-
Fmoc Deprotection (Cycle 1 - Aib): a. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. b. Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes. Drain.[1] c. Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Coupling (Cycle 1 - Ala): a. In a separate vial, pre-activate Fmoc-Ala-OH (3.0 eq.) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 2-5 minutes.[1][6] b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture at room temperature for 1-2 hours. d. To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), wash the resin and repeat the coupling step (double coupling).[1] e. Once the Kaiser test is negative (yellow beads), wash the resin with DMF (3 times) and DCM (3 times).
-
Fmoc Deprotection (Cycle 2 - Ala): Repeat step 2 to remove the Fmoc group from the newly coupled Alanine.
-
Coupling (Cycle 2 - Phe): Repeat step 3 to couple Fmoc-Phe-OH to the resin-bound dipeptide.
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from Phenylalanine.
-
Final Wash and Drying: Wash the peptide-resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection: a. Add the cleavage cocktail (TFA/H₂O/TIS) to the dried resin. b. Agitate at room temperature for 2-3 hours. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Logical Relationship for Coupling Reagent Selection
Caption: Decision tree for selecting a coupling reagent for Aib residues.
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for one cycle of Aib-containing peptide synthesis on solid support.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. | Semantic Scholar [semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. peptidebridge.com [peptidebridge.com]
Application Notes and Protocols for 2-Amino-2-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-methylpropanamide, also known as 2-methylalaninamide, is a chemical compound with limited but specific applications in synthetic chemistry. Primarily, it serves as a building block in the synthesis of more complex molecules, most notably mercaptobenzamide derivatives that have been investigated for their potential as HIV inactivators. This document provides an overview of the known properties and a representative synthetic protocol involving this compound. Due to the limited publicly available data, some of the presented protocols are general representations of the chemical transformations it is likely to undergo.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 16252-90-7 | [1] |
| Molecular Formula | C₄H₁₀N₂O | [1][2] |
| Molecular Weight | 102.14 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-methylalaninamide, α,α-dimethylalaninamide | [2] |
| Appearance | No data available | |
| Solubility | No data available | |
| pKa | No data available |
Applications
The primary documented application of this compound is as a precursor in the synthesis of N-substituted mercaptobenzamides. These compounds have been explored for their potential as anti-HIV agents.[3][4] The core concept involves the formation of an amide bond between this compound and a mercaptobenzoic acid derivative.
Experimental Protocols
Note: Specific experimental protocols detailing the use of this compound are scarce in the available literature. The following protocol is a representative procedure for the synthesis of a mercaptobenzamide derivative, based on general methods for amide bond formation. Researchers should optimize the conditions for their specific needs.
Protocol 1: Synthesis of N-(1-carbamoyl-1-methylethyl)-2-mercaptobenzamide (Representative Protocol)
This protocol describes a potential pathway for the synthesis of a mercaptobenzamide derivative using this compound.
Objective: To synthesize N-(1-carbamoyl-1-methylethyl)-2-mercaptobenzamide via amide bond formation.
Materials:
-
This compound
-
2-Mercaptobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-mercaptobenzoic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Amine Addition: In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1-carbamoyl-1-methylethyl)-2-mercaptobenzamide.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Logical Relationship of Synthesis
The following diagram illustrates the general synthetic workflow for the preparation of a mercaptobenzamide derivative from this compound.
Caption: Synthetic workflow for mercaptobenzamide synthesis.
Signaling Pathways
There is currently no available information in the scientific literature regarding any signaling pathways modulated by this compound. Its known role is confined to that of a synthetic intermediate.
Conclusion
This compound is a chemical reagent with a specific, albeit limited, application in the synthesis of potential anti-HIV compounds. The lack of extensive research on this molecule means that its broader biological effects and potential applications remain unknown. The provided representative protocol for its use in amide bond formation serves as a starting point for researchers interested in exploring the synthesis of its derivatives. Further investigation is required to elucidate any potential biological activity of this compound itself.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The structure-activity profile of mercaptobenzamides’ anti-HIV activity suggests that thermodynamics of metabolism is more important than binding affinity to the target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-2-methylpropanamide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-amino-2-methylpropanamide as a versatile ligand in coordination chemistry. This document outlines its coordination behavior, potential applications, and detailed protocols for the synthesis and characterization of its metal complexes.
Introduction to this compound as a Ligand
This compound, a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), presents a unique set of features for the design of novel coordination compounds. Its structure, featuring a primary amine group and an amide group attached to a sterically hindered quaternary carbon, allows for diverse coordination modes. The gem-dimethyl group can influence the stability, lipophilicity, and steric environment of the resulting metal complexes, making them attractive candidates for various applications, including catalysis, bioinorganic chemistry, and materials science.
The presence of both a soft amine donor and a harder amide oxygen donor allows this compound to act as a bidentate or monodentate ligand, leading to the formation of stable chelate rings with transition metal ions. This versatility in coordination, combined with the steric bulk of the gem-dimethyl group, can be exploited to fine-tune the electronic and structural properties of the metal center.
Potential Applications
The unique structural features of this compound-metal complexes suggest a range of potential applications:
-
Catalysis: The steric hindrance provided by the gem-dimethyl groups can create specific pockets around the metal center, potentially leading to shape-selective catalysts for organic transformations.
-
Bioinorganic Chemistry: As an amino acid derivative, its metal complexes could serve as models for metalloenzymes or as potential therapeutic agents. The lipophilicity imparted by the methyl groups may enhance cellular uptake.
-
Materials Science: The controlled assembly of these complexes could lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of metal complexes with this compound. These should be adapted based on the specific metal ion and desired complex.
Protocol 1: Synthesis of a Generic Metal(II) Complex of this compound
This protocol describes a general method for the synthesis of a bis(this compound)metal(II) complex.
Materials:
-
This compound
-
A soluble metal(II) salt (e.g., chloride, nitrate, or acetate salt of Cu(II), Ni(II), Co(II), or Zn(II))
-
Methanol
-
Diethyl ether
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve 2 mmol of this compound in 20 mL of methanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve 1 mmol of the metal(II) salt in 10 mL of methanol.
-
Slowly add the metal salt solution to the ligand solution while stirring continuously at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours at room temperature. A change in color or the formation of a precipitate may be observed.
-
If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to form.
-
Cool the solution in an ice bath to promote further precipitation.
-
Collect the solid product by vacuum filtration, wash with cold methanol and diethyl ether, and dry in a desiccator.
Caption: Possible coordination modes of the ligand and resulting complex geometries.
These notes provide a foundational understanding for researchers interested in exploring the coordination chemistry of this compound. The provided protocols and expected data serve as a starting point for the synthesis and characterization of novel metal complexes with this promising ligand. Further research is encouraged to fully elucidate the potential of these compounds in various scientific and industrial applications.
Analytical Methods for the Detection of 2-Amino-2-methylpropanamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 2-Amino-2-methylpropanamide. While specific validated methods for this analyte are not widely published, the protocols herein are based on established and robust analytical techniques for structurally similar small, polar molecules, particularly amino acids and their derivatives. The provided methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are highly applicable and serve as a strong foundation for method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
Gas chromatography coupled with mass spectrometry is a highly effective technique for the separation and quantification of volatile and semi-volatile compounds. Due to the inherent polarity and low volatility of this compound, a derivatization step is essential to render the analyte suitable for GC analysis. Silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and reliable method for converting the primary amine and amide functional groups into less polar and more thermally stable silyl derivatives.[1][2] This GC-MS method offers high resolution and sensitivity, making it suitable for the analysis of this compound in diverse matrices, including pharmaceutical preparations and biological samples, following appropriate sample purification.
Table 1: Typical Quantitative Performance Data for GC-MS Analysis of Similar Analytes
| Parameter | Typical Performance Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Experimental Protocol: GC-MS with Silylation Derivatization
a. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) containing 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile (ACN), Anhydrous, GC grade
-
Pyridine, Anhydrous, GC grade
-
Nitrogen gas, high purity
b. Sample Preparation and Derivatization:
-
Accurately transfer a known volume or weight of the sample into a clean, dry derivatization vial.
-
If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen. For aqueous samples, lyophilization is recommended. The absence of water is critical for successful silylation.
-
Add a known quantity of the internal standard solution to the dried sample residue.
-
To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.
-
Securely cap the vial and vortex briefly to ensure thorough mixing and dissolution of the residue.
-
Heat the vial at 70-100°C for 1 to 2 hours in a heating block or oven to facilitate the derivatization reaction.[1]
-
After heating, allow the vial to cool to room temperature before proceeding with GC-MS analysis.
c. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min
-
Injector: Splitless mode, 1 µL injection volume, 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Temperature ramp: 10 °C/min up to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C
-
Acquisition Mode: For initial method development, operate in full scan mode (e.g., m/z 50-500) to identify the characteristic ions of the derivatized analyte and internal standard. For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
d. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Calculate the concentration of this compound in the unknown samples based on the linear regression of the calibration curve.
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
Liquid chromatography coupled with tandem mass spectrometry is an exceptionally sensitive and selective analytical technique, making it a preferred method for the quantification of polar compounds in complex biological and pharmaceutical matrices.[3] A significant advantage of LC-MS/MS for the analysis of this compound is the potential to perform the analysis without chemical derivatization, which simplifies the sample preparation process and minimizes potential analytical variability.[4] Chromatographic separation can be effectively achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds. The use of Multiple Reaction Monitoring (MRM) in the tandem mass spectrometer provides a high degree of selectivity and sensitivity for accurate quantification.
Table 2: Typical Quantitative Performance Data for LC-MS/MS Analysis of Similar Analytes
| Parameter | Typical Performance Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery) | 90 - 110% |
Experimental Protocol: LC-MS/MS (Underivatized)
a. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled this compound as an internal standard
-
Methanol (MeOH), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
b. Sample Preparation:
-
Pipette a precise volume of the sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add a known amount of the stable isotope-labeled internal standard solution.
-
For biological samples, perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile (e.g., 300-400 µL).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
If necessary, dilute the supernatant with the initial mobile phase composition to ensure the analyte concentration falls within the calibrated range.
c. LC-MS/MS Instrumental Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
LC Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution (HILIC):
-
A typical gradient starts with a high percentage of the organic mobile phase (B) to retain the polar analyte, followed by a decrease in the organic phase to elute the compound.
-
Example: 0-1 min, 95% B; 1-5 min, linear gradient to 50% B; 5-6 min, hold at 50% B; 6-6.1 min, return to 95% B; re-equilibrate for 3-4 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode
-
MS Parameters: Optimize source parameters (gas temperature, gas flow, nebulizer pressure, capillary voltage) for the target analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺. Optimize the collision energy for at least two product ion transitions for both the analyte and the internal standard.
d. Data Analysis:
-
Establish a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
-
Determine the concentration of this compound in the test samples from the regression equation of the calibration curve.
Caption: Workflow for LC-MS/MS analysis of this compound.
Logical Framework for Method Selection
The choice between GC-MS and LC-MS/MS depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and throughput needs. The following diagram illustrates a logical decision-making process.
Caption: Decision guide for selecting an analytical method.
References
High-performance liquid chromatography (HPLC) for 2-Amino-2-methylpropanamide
An Application Note for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-2-methylpropanamide
Introduction
This compound is a small, polar, primary amine that lacks a significant chromophore, presenting a challenge for direct quantification by High-Performance Liquid Chromatography (HPLC) with common UV-Vis detectors. To overcome this limitation, a pre-column derivatization strategy is employed. This application note details a proposed method for the sensitive and reliable quantification of this compound using o-phthalaldehyde (OPA) as a derivatizing agent, followed by reversed-phase HPLC analysis with UV detection.
The principle of this method is based on the rapid reaction of OPA with the primary amino group of this compound in the presence of a thiol to form a highly conjugated isoindole derivative that can be readily detected by UV or fluorescence detectors.[1][2][3][4] This approach is favored for its speed, simplicity, and high sensitivity.[1]
Principle of OPA Derivatization
The derivatization reaction involves the coupling of o-phthalaldehyde with the primary amino group of the analyte in an alkaline environment, facilitated by a thiol such as 3-mercaptopropionic acid (3-MPA).[1] This reaction forms a stable 1-alkylthio-2-alkyl-substituted isoindole, which possesses strong UV absorbance, enabling sensitive detection.[1] 3-MPA is often preferred as it yields more stable derivatives compared to other thiols.[1]
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound.
Reagents and Materials
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric Acid
-
Potassium Chloride (KCl)
-
Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl)
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials
Solutions Preparation
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Borate Buffer (0.8 M, pH 9.9): Prepare by mixing equal volumes of 0.8 M boric acid (dissolved in 0.8 M KCl) and 0.8 M NaOH.[4]
-
OPA/3-MPA Reagent: Dissolve 10 mg of OPA in 1 ml of methanol. Mix this solution with 2 ml of the borate buffer and add 20 µL of 3-MPA. This reagent should be prepared fresh daily.[4]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 M HCl in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using HPLC-grade water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of 0.1 M HCl.
-
If necessary, perform sonication or vortexing to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
Pre-column Derivatization Procedure
The derivatization can be automated using an autosampler program or performed manually.
-
In an autosampler vial, combine 50 µL of the working standard or sample solution.
-
Add 30 µL of the freshly prepared OPA/3-MPA reagent.[4]
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes in the dark before injection.[1]
-
Inject 20 µL of the derivatized solution into the HPLC system.
HPLC Conditions
| Parameter | Setting |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | Reversed-Phase C18 Column (e.g., Luna Omega Polar C18, 150 x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer, pH 7.0B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 338 nm[3] |
| Injection Volume | 20 µL |
Data Presentation
The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are representative based on similar analyses of OPA-derivatized primary amines.
| Parameter | Expected Value |
| Retention Time (min) | ~ 8.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Visualization
The entire analytical process, from sample preparation to data analysis, is outlined in the workflow diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. academic.oup.com [academic.oup.com]
- 5. phenomenex.com [phenomenex.com]
- 6. benchchem.com [benchchem.com]
Application Note: Gas Chromatography Analysis of 2-Amino-2-methylpropanamide
Abstract
This application note details a comprehensive protocol for the quantitative analysis of 2-Amino-2-methylpropanamide in various sample matrices using gas chromatography coupled with mass spectrometry (GC-MS). Due to the polar and non-volatile nature of the analyte, a derivatization step is essential to facilitate its analysis by GC.[1] This document provides a detailed experimental workflow, including sample preparation, derivatization, GC-MS parameters, and data analysis. The described method is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a small organic molecule of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this compound is crucial for various applications, including pharmacokinetic studies, process monitoring, and quality assurance. Gas chromatography offers high resolution and sensitivity, making it a suitable technique for this purpose. However, the inherent properties of amino amides necessitate a chemical modification step, known as derivatization, to increase their volatility and thermal stability for GC analysis.[1][2][3][4] This application note outlines a robust method employing silylation as the derivatization strategy, a common and effective technique for the analysis of compounds with active hydrogens.[1]
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: General workflow for the GC-MS analysis of this compound.
Detailed Protocols
Sample Preparation
-
Extraction: For solid samples, accurately weigh a known amount of the homogenized sample and extract with a suitable organic solvent such as methanol. For liquid samples, a direct derivatization may be possible, or a liquid-liquid extraction can be performed if matrix components interfere.
-
Drying: Transfer a 50 µL aliquot of the extract or liquid sample to a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[1] It is crucial to remove all moisture as it can interfere with the silylation reaction.[1]
Derivatization Protocol
The derivatization process aims to replace the active hydrogens on the amino and amide groups with a nonpolar moiety, thereby increasing the volatility of the analyte.
Caption: Key steps in the silylation derivatization of the analyte.
-
To the dried sample, add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.[1]
-
Securely cap the vial and vortex thoroughly to ensure complete dissolution of the residue.
-
Heat the mixture at 100°C for 4 hours to facilitate the derivatization reaction.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 310°CHold: 10 min at 310°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-500 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Quantitative Data Summary
The following table summarizes hypothetical quantitative performance data for the described method. These values are based on typical performance characteristics observed for the GC-MS analysis of derivatized amino compounds and should be validated experimentally.
| Parameter | Expected Value |
| Retention Time (RT) | Dependent on the specific derivative and GC conditions |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Data Analysis
Data acquisition and processing are performed using the instrument's software. Quantification is typically achieved by generating a calibration curve from the analysis of standard solutions of derivatized this compound at known concentrations. An internal standard may be used to improve accuracy and precision.
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound. The key to successful analysis lies in the effective derivatization of the analyte to enhance its volatility and chromatographic performance. The provided protocol and instrumental parameters serve as a strong foundation for method development and validation in a research or quality control setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-… [ouci.dntb.gov.ua]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Buffering in Biological Assays with 2-Amino-2-methyl-1-propanol (AMP) and its Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: On the Suitability of 2-Amino-2-methylpropanamide as a Biological Buffer
Initial inquiries into the use of this compound as a buffer for biological assays have revealed that it is not a suitable candidate for such applications. This is primarily due to its predicted pKa value of approximately 15.99. The effective buffering range of a compound is generally accepted to be within ±1 pH unit of its pKa. A pKa of this magnitude would mean that this compound would only be able to resist pH changes in a highly alkaline environment, far beyond the physiological pH range (typically 6.0-8.0) required for the vast majority of biological assays involving proteins, enzymes, and cells. Consequently, there is no documented use of this compound as a biological buffer in the scientific literature.
This document will therefore focus on two closely related and widely used structural analogs: 2-Amino-2-methyl-1-propanol (AMP) and 2-Amino-2-methyl-1,3-propanediol (AMPD) . These compounds are well-characterized, effective buffers with properties that make them valuable in a variety of biological research settings.
Introduction to Viable Alternatives: AMP and AMPD
2-Amino-2-methyl-1-propanol (AMP) and 2-Amino-2-methyl-1,3-propanediol (AMPD) are organic compounds that are frequently utilized for pH control in biochemical and biological research.[1][2] Their primary amine group is responsible for their buffering capacity. The selection between these two buffers is primarily dictated by the desired pH of the experiment.
Buffer Properties and Comparative Data
The physicochemical properties of AMP and AMPD determine their suitability for different applications. A summary of these properties is presented below.
| Property | 2-Amino-2-methyl-1-propanol (AMP) | 2-Amino-2-methyl-1,3-propanediol (AMPD) |
| Synonyms | 2-Aminoisobutanol, AMP-95 | Ammediol |
| Molecular Formula | C₄H₁₁NO | C₄H₁₁NO₂ |
| Molecular Weight | 89.14 g/mol [3] | 105.14 g/mol |
| pKa (at 25 °C) | 9.7[3][4] | 8.8[5] |
| Useful pH Range | 8.7 - 10.7[3] | 7.8 - 9.8[5] |
| Physical Form | Low melting solid or liquid[3][6] | Crystalline solid |
| Solubility in Water | Miscible[6] | 100 mg/mL[5] |
Applications in Biological Assays
2-Amino-2-methyl-1-propanol (AMP)
With a pKa of 9.7, AMP is an excellent choice for assays requiring a stable, high pH environment.[4]
-
Enzyme Assays: AMP is highly recommended for the determination of enzyme activity for alkaline phosphatase, lactate dehydrogenase, and malate dehydrogenase.[3]
-
Alkaline Phosphatase (ALP): AMP is a preferred buffer for ALP assays, as the optimal pH for this enzyme is around 10.[7] In addition to maintaining pH, AMP can also act as a phosphate acceptor.[3] The International Federation of Clinical Chemistry (IFCC) has recommended methods for ALP measurement that utilize AMP buffer.[8][9]
-
Lactate Dehydrogenase (LDH) and Malate Dehydrogenase (MDH): AMP has been successfully used in assays for these enzymes, which often have optimal activity at alkaline pH values.[3]
-
2-Amino-2-methyl-1,3-propanediol (AMPD)
AMPD is a versatile buffer with a pKa of 8.8, making it suitable for a broad range of biochemical experiments that require a stable pH in the slightly alkaline range.[1][5]
-
Biochemical Assays: It is used as a buffer component in various diagnostic assays.[5]
-
Electrophoresis: AMPD has been used as a buffer component in SDS-gradient gel electrophoresis systems for the separation of polypeptides and as a spacer in the isotachophoresis of proteins.[5][10]
-
Pharmaceutical and Cosmetic Formulations: Beyond the research lab, AMPD serves as a stabilizing agent and pH control agent in pharmaceutical and cosmetic products.[1]
Experimental Protocols
Preparation of 896 mM AMP Buffer (pH 10.3)
This protocol is adapted from established methods for preparing AMP buffer for enzyme assays.[3]
Materials:
-
2-Amino-2-methyl-1-propanol (AMP)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Calibrated pH meter
-
1 L volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a beaker, dissolve 78 g of AMP in 500 mL of deionized water. Stir until fully dissolved.[3]
-
Place the beaker on a magnetic stirrer and slowly add 200 mL of 1 M HCl while monitoring the pH.[3]
-
Continue to titrate with 1 M HCl until the pH reaches 10.3 at 25 °C.
-
Quantitatively transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1000 mL with deionized water.[3]
-
Mix thoroughly and store in a well-sealed container at room temperature. The buffer is stable for approximately one month when protected from atmospheric CO₂.[3]
Protocol for Alkaline Phosphatase (ALP) Activity Assay
This protocol provides a general method for determining ALP activity using a p-nitrophenyl phosphate (pNPP) substrate and AMP buffer.
Principle: Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (colorless) to p-nitrophenol (yellow) and inorganic phosphate at an alkaline pH. The rate of p-nitrophenol formation is directly proportional to the ALP activity and can be measured spectrophotometrically at 405 nm.
Materials:
-
AMP Buffer (e.g., 896 mM, pH 10.3, prepared as above)
-
pNPP substrate solution (e.g., 10 mg/mL in AMP buffer, prepared fresh)
-
Sample containing ALP (e.g., serum, cell lysate)
-
Spectrophotometer capable of reading at 405 nm
-
96-well microplate or cuvettes
-
Incubator or water bath at 37 °C
Procedure:
-
Reaction Setup: For each sample and control, pipette the following into a microplate well or cuvette:
-
200 µL of pre-warmed (37 °C) AMP buffer.
-
20 µL of the sample.
-
-
Incubation: Incubate the mixture for 5 minutes at 37 °C to allow it to reach thermal equilibrium.
-
Initiate Reaction: Add 50 µL of the pNPP substrate solution to each well/cuvette, mix gently, and start a timer.
-
Kinetic Measurement: Immediately place the plate or cuvette in the spectrophotometer and begin reading the absorbance at 405 nm every minute for 5-10 minutes.
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
Calculate the ALP activity using the Beer-Lambert law: Activity (U/L) = (ΔA/min * Total Volume (mL) * 1000) / (ε * Sample Volume (mL) * Path Length (cm)) Where ε (the molar extinction coefficient for p-nitrophenol at 405 nm) is 18.75 mM⁻¹cm⁻¹.
-
Visualizations
Caption: Decision-making workflow for selecting an appropriate buffer.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. catrosa.ru [catrosa.ru]
- 4. mpbio.com [mpbio.com]
- 5. 2-氨基-2-甲基-1,3-丙二醇 ≥99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 2-Amino-2-methyl-1-propanol CAS#: 124-68-5 [m.chemicalbook.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. Alkaline phosphatase activity measurement in the UK by AMP-buffered methods: an appraisal of current practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vitalscientific.com [vitalscientific.com]
- 10. scbt.com [scbt.com]
Application Notes and Protocols for the Use of 2-Amino-2-methyl-1-propanol (AMP) in CO2 Capture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-methyl-1-propanol (AMP) is a sterically hindered primary amine that has garnered significant interest as a promising solvent for post-combustion CO2 capture.[1][2][3] Its unique molecular structure offers several advantages over conventional amines like monoethanolamine (MEA), including a higher CO2 loading capacity, lower energy requirement for regeneration, and reduced corrosion rates.[2][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the use of AMP and AMP-based blends for CO2 capture.
Data Presentation
The following tables summarize key quantitative data on the performance of AMP and its blends in CO2 capture applications, extracted from various studies.
Table 1: CO2 Absorption Capacity of AMP and Blended Solvents
| Solvent System | Concentration (wt%) | Temperature (°C) | Pressure (bar) | Max. CO2 Loading (mol CO2/mol amine) | Saturated Absorption Capacity (mol CO2/kg solution) | Reference |
| AMP | 20 | 40 | 1 | 0.65 | - | [2] |
| MEA | 20 | 40 | 1 | 0.44 | - | [2] |
| AMP | 20 | 80 | 1 | 0.195 | - | [2] |
| MEA | 20 | 80 | 1 | 0.28 | - | [2] |
| AMP-MEA | 19 + 1 | - | - | - | - | [2] |
| AMP-MDEA | 19 + 1 | - | - | - | 1.38 | [2] |
| AMP-MDEA | 17 + 3 | - | - | - | 1.31 | [2] |
| AMP-MDEA | 15 + 5 | - | - | - | 1.25 | [2] |
| AMP-AEEA-NMP | - | - | - | - | 1.65 | [6][7] |
Table 2: Regeneration and Desorption Performance of AMP-based Solvents
| Solvent System | Concentration (wt%) | Desorption Temp. (°C) | Regeneration Efficiency (%) | Desorption Heat (kJ/mol CO2) | Cyclic Capacity (mol CO2/mol amine) | Reference |
| AMP (aqueous) | - | 85 - 130 | 86.2 - 98.3 | - | - | [1] |
| AMP (non-aqueous) | - | 80 - 90 | > 90 | - | - | [8][9] |
| AMP-MEA | 19 + 1 | 105 | - | 88.17 | 0.48 | [2] |
| AMP-MDEA | 15 + 5 | - | - | Lowest among tested blends | Good | [2][5] |
Table 3: CO2 Removal Efficiency of AMP and Blended Solvents
| Solvent System | Concentration (wt%) | CO2 Partial Pressure (kPa) | Removal Efficiency (%) | Reference |
| AMP | 30 | 80 | 52 | [10] |
| MEA | 30 | 80 | 97 | [10] |
| PZ + AMP | 7 + 23 | 20 | 100 | [10] |
| PZ + AMP | 7 + 23 | 110 | 58 | [10] |
| AMP + DA2MP | 39 - 59.5 | - | 18.9 - 66.1 (higher than MEA) | [11] |
Experimental Protocols
Protocol 1: CO2 Absorption Measurement in a Bubbling Reactor
This protocol describes the determination of CO2 absorption capacity and rate using a bubbling reactor.
Materials:
-
2-Amino-2-methyl-1-propanol (AMP)
-
Distilled or deionized water
-
CO2 gas (99.99% purity)
-
Nitrogen (N2) gas (for flushing)
-
Bubbling reactor equipped with a gas inlet, gas outlet, temperature probe, and magnetic stirrer
-
Gas flow meters
-
CO2 gas analyzer
-
Thermostatic bath
Procedure:
-
Prepare the desired concentration of aqueous AMP solution (e.g., 20 wt%).
-
Assemble the bubbling reactor system, ensuring all connections are gas-tight.
-
Place a known volume of the AMP solution into the reactor.
-
Immerse the reactor in the thermostatic bath set to the desired absorption temperature (e.g., 40 °C).
-
Start the magnetic stirrer to ensure proper mixing.
-
Flush the system with N2 to remove any residual air.
-
Start the flow of CO2 gas at a known flow rate through the solution.
-
Continuously monitor the CO2 concentration in the outlet gas stream using the CO2 gas analyzer.
-
Continue the experiment until the CO2 concentration in the outlet gas is equal to the inlet concentration, indicating that the solution is saturated.
-
Calculate the amount of CO2 absorbed by the solution based on the difference between the inlet and outlet CO2 concentrations over time.
-
The CO2 loading can be expressed as moles of CO2 absorbed per mole of amine.
Protocol 2: Solvent Regeneration and Desorption Study
This protocol outlines the procedure for regenerating the CO2-rich AMP solution and determining the regeneration efficiency.
Materials:
-
CO2-rich AMP solution from Protocol 1
-
Heating mantle or oil bath
-
Condenser
-
Collection flask for condensed water
-
Flow meter for released CO2
Procedure:
-
Transfer the CO2-rich AMP solution to a regeneration flask.
-
Set up a distillation apparatus with the regeneration flask, a heating source, and a condenser.
-
Heat the solution to the desired regeneration temperature (e.g., 80-90 °C for non-aqueous solutions or higher for aqueous solutions).[1][8][9]
-
The absorbed CO2 will be released from the solution.
-
Pass the released gas through a condenser to separate any water vapor.
-
Measure the volume of the released CO2 using a gas flow meter or a gas collection bag.
-
Continue heating until no more CO2 is released.
-
The regenerated (lean) amine solution can be reused for another absorption cycle.
-
Calculate the regeneration efficiency as the ratio of the amount of CO2 released to the amount of CO2 initially absorbed.
Protocol 3: Kinetic Studies using a Wetted-Wall Column
This protocol is for determining the kinetics of the reaction between CO2 and AMP.
Materials:
-
Wetted-wall column apparatus
-
AMP solution of known concentration
-
CO2 and N2 gas mixture of known composition
-
Thermostatic bath
-
Gas chromatograph or other suitable analytical instrument for gas analysis
Procedure:
-
Prepare the AMP solution and pump it to the top of the wetted-wall column at a constant flow rate to form a thin liquid film on the inner wall.
-
Introduce the CO2/N2 gas mixture into the column, flowing concurrently or counter-currently to the liquid film.
-
Maintain a constant temperature using the thermostatic bath.
-
After reaching steady state, take samples of the outlet gas and liquid streams.
-
Analyze the CO2 concentration in the gas phase and the CO2 loading in the liquid phase.
-
The rate of absorption can be calculated from the change in CO2 concentration in the gas phase and the known interfacial area.
-
Based on the experimental data, the reaction rate constant can be determined using appropriate kinetic models, such as the pseudo-first-order reaction model.[12][13]
Protocol 4: Corrosion Test (Weight Loss Method)
This protocol describes a simple method to evaluate the corrosivity of AMP solutions on carbon steel.
Materials:
-
Carbon steel coupons of known dimensions and weight
-
AMP solution (CO2-loaded and unloaded)
-
Glass reactor or autoclave
-
Thermostatic bath or oven
-
Desiccator
-
Analytical balance
Procedure:
-
Prepare the carbon steel coupons by polishing, cleaning, and drying them.
-
Weigh the coupons accurately using an analytical balance.
-
Immerse the coupons in the AMP solution within the glass reactor. The solution can be saturated with CO2 to simulate operational conditions.
-
Place the reactor in a thermostatic bath or oven at the desired test temperature for a specified duration (e.g., several days or weeks).
-
After the exposure period, remove the coupons from the solution.
-
Clean the coupons to remove any corrosion products according to standard procedures (e.g., using inhibited hydrochloric acid).
-
Dry the cleaned coupons in a desiccator and reweigh them.
-
The weight loss is used to calculate the corrosion rate in units such as millimeters per year (mm/y).
-
Compare the corrosion rates in the AMP system with those in a benchmark system like MEA.[4]
Visualizations
Caption: Reaction mechanism of CO2 with AMP via a zwitterion intermediate.
Caption: Generalized workflow for a CO2 capture and regeneration experiment.
Caption: Logical relationships between key parameters and performance metrics.
References
- 1. Regeneration of 2-amino-2-methyl-1-propanol used for carbon dioxide absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 2-Amino-2-methyl-1-propanol based non-aqueous absorbent for energy-efficient and non-corrosive carbon dioxide capture [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CO2 capture from solid fuel-fired power plant using 2-amino-2-methyl-1-propanol (AMP) activated by 1,5-diamino-2-methylpentane (DA2MP): Pilot plant investigation | CoLab [colab.ws]
- 12. Kinetics of Absorption of Carbon Dioxide into Aqueous Solutions of 2-Amino-2-methyl-l-propanol+Diethanolamine | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-methylpropanamide
Welcome to the technical support center for the synthesis of 2-Amino-2-methylpropanamide (also known as 2-methylalaninamide). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways to produce this compound are:
-
Partial hydrolysis of 2-Amino-2-methylpropionitrile: This method involves the controlled hydration of the nitrile group to an amide.
-
Amidation of 2-Aminoisobutyric acid: This route involves the direct conversion of the carboxylic acid group to an amide.
Q2: What are the key precursors for the synthesis of this compound?
A2: The essential starting materials for the primary synthesis routes are 2-Amino-2-methylpropionitrile and 2-Aminoisobutyric acid.
Q3: Are there common challenges in synthesizing this compound?
A3: Yes, common challenges include incomplete conversion of starting materials, formation of by-products due to over-hydrolysis or side reactions, and difficulties in purifying the final product. Optimizing reaction conditions is crucial to maximize yield and purity.
Troubleshooting Guides
This section provides detailed troubleshooting for the two primary synthesis routes.
Route 1: Partial Hydrolysis of 2-Amino-2-methylpropionitrile
This method relies on the selective hydration of the nitrile group of 2-Amino-2-methylpropionitrile to the corresponding amide. Careful control of reaction conditions is necessary to prevent the over-hydrolysis of the amide to 2-Aminoisobutyric acid.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via partial hydrolysis.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Amide | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | Monitor the reaction progress using TLC or GC. Increase the reaction time or temperature incrementally. |
| Over-hydrolysis to carboxylic acid: Reaction conditions (e.g., strong acid/base, high temperature, prolonged reaction time) may be too harsh. | Use milder reaction conditions. For example, use a weaker acid or base, lower the reaction temperature, or shorten the reaction time. The use of enzymatic hydrolysis can also offer greater selectivity. | |
| Formation of 2-Aminoisobutyric acid as a major by-product | Harsh hydrolysis conditions: As mentioned above, strong acids or bases and high temperatures favor the formation of the carboxylic acid. | Employ a controlled hydrolysis method. For instance, using hydrogen peroxide in the presence of a base can selectively hydrate the nitrile to the amide. |
| Difficult Purification | Presence of unreacted starting material and by-products: This complicates the isolation of the desired amide. | Optimize the reaction to maximize the conversion of the starting material while minimizing by-product formation. For purification, consider column chromatography with a suitable solvent system or recrystallization from an appropriate solvent. |
Route 2: Amidation of 2-Aminoisobutyric acid
This approach involves the direct conversion of the carboxylic acid group of 2-Aminoisobutyric acid into an amide. This typically requires an activating agent to facilitate the reaction with an ammonia source.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via direct amidation.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Amide | Inefficient activation of the carboxylic acid: The coupling agent may be ineffective or used in insufficient quantity. | Screen different coupling agents (e.g., DCC, EDC, HOBt) to find the most effective one for this substrate. Ensure stoichiometric amounts or a slight excess of the coupling agent are used. |
| Poor reactivity of the ammonia source: The chosen ammonia source may not be suitable for the reaction conditions. | Anhydrous ammonia gas or a solution of ammonia in an organic solvent can be more effective than aqueous ammonia. The use of ammonium chloride in the presence of a base is another common strategy. | |
| Self-condensation of the amino acid: The amino group of one molecule can react with the activated carboxylic acid of another, leading to oligomers. | The reaction can be performed at a lower temperature to minimize side reactions. A slow, controlled addition of the activating agent can also be beneficial. | |
| Formation of Diketopiperazine | Intramolecular cyclization: This is a common side reaction with α-amino acids, especially upon heating. | Keep the reaction temperature as low as possible. The choice of solvent can also influence the rate of this side reaction. |
| Difficult Purification | Removal of coupling agent by-products: For example, dicyclohexylurea (DCU) from DCC is often difficult to remove. | If using DCC, filter the reaction mixture to remove the precipitated DCU. Some coupling agents, like EDC, produce water-soluble by-products that can be removed with an aqueous work-up. |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Aminoisobutyric Acid (Precursor for Route 2)
This protocol is a modification of the Strecker synthesis.
-
Preparation of 2-Amino-2-methylpropionitrile:
-
In a flask equipped with a stirrer and cooled in an ice bath, a solution of acetone in ether is added to an aqueous solution of ammonium chloride.
-
An aqueous solution of sodium cyanide is then added slowly, maintaining the temperature below 10°C.
-
The mixture is stirred for an hour and then left to stand overnight.
-
The ether layer containing acetone cyanohydrin is separated, and the aqueous layer is extracted with ether.
-
The combined ether extracts are dried, and the solvent is evaporated.
-
The resulting residue is dissolved in methanol, cooled, and saturated with ammonia gas. The mixture is allowed to stand for 2-3 days.
-
Excess ammonia and methanol are removed to yield crude 2-Amino-2-methylpropionitrile.
-
-
Hydrolysis to 2-Aminoisobutyric Acid:
-
The crude 2-Amino-2-methylpropionitrile is refluxed with hydrobromic acid for two hours.
-
The excess hydrobromic acid is removed by distillation under reduced pressure.
-
The residue is dissolved in methanol, and pyridine is added to precipitate the free amino acid.
-
The product, 2-Aminoisobutyric acid, is collected by filtration, washed with methanol, and dried. The reported yield is approximately 30-33%.[1]
-
Note: This guide is intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions.
References
Technical Support Center: Purification of Crude 2-Amino-2-methylpropanamide
Disclaimer: Specific, published purification protocols for 2-Amino-2-methylpropanamide are not widely available. The following guide is based on established chemical principles and common practices for the purification of similar small, polar, and non-volatile amino acid derivatives. Researchers should perform small-scale trials to optimize these generalized methods for their specific crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. Common impurities may include unreacted starting materials (e.g., 2-amino-2-methylpropanoic acid, ammonia), reagents from the amidation step, and by-products. If the synthesis involves esterification followed by amidation, residual esters or alcohols could be present[1]. It is crucial to analyze the crude mixture (e.g., by TLC, LC-MS, or NMR) to identify the main contaminants before selecting a purification strategy.
Q2: Which purification technique is best for my sample?
A2: The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity.
-
Recrystallization is often suitable for purifying solid compounds on a larger scale when the crude product has relatively high purity. It is effective at removing small amounts of impurities with different solubility profiles.
-
Column Chromatography is a highly versatile technique ideal for separating complex mixtures, removing impurities with similar polarity to the product, or for small-scale purifications where high purity is essential[2][3].
Q3: My compound is an amino amide. Are there special considerations for purification?
A3: Yes. The amino and amide groups make the molecule polar and capable of hydrogen bonding. This influences solvent choice for both recrystallization and chromatography. Additionally, the basicity of the amino group means the compound's solubility can be pH-dependent. For instance, converting the amine to a salt (e.g., hydrochloride) can alter its solubility, a property that can sometimes be exploited for purification[4][5].
Troubleshooting Guides
Recrystallization Issues
Problem: My product "oils out" instead of forming crystals.
This is a common issue with amino acid derivatives, where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystal lattice[4].
| Possible Cause | Solution |
| Solution is too supersaturated / Cooling is too rapid. | Re-heat the solution to dissolve the oil, add a small amount (5-10%) of additional solvent to reduce saturation, and allow it to cool much more slowly. Insulating the flask can help[6]. |
| Presence of impurities. | Impurities can inhibit crystal lattice formation. Try purifying a small sample by column chromatography first to obtain a seed crystal. Add this seed crystal to the cooling solution to encourage crystallization. |
| Compound is hygroscopic. | The compound may be absorbing moisture from the air, preventing solidification. Ensure all glassware is oven-dried and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon)[4]. |
| Inappropriate solvent. | The solvent may be too "good," preventing the compound from precipitating. Try a different solvent or a mixed-solvent system. |
Problem: No crystals form, even after the solution has cooled completely.
| Possible Cause | Solution |
| Too much solvent was used. | The solution is not saturated. Gently heat the solution and evaporate some of the solvent. Allow it to cool again. You can check for saturation by dipping a glass rod in the solution; if crystals form on the rod after it dries, the solution is saturated[6]. |
| Nucleation is not occurring. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" of the pure compound if available. |
| Solution cooled too quickly. | Some compounds require a long period to crystallize. Let the flask stand undisturbed for an extended period (24-48 hours). |
| Compound is highly soluble in the chosen solvent at all temperatures. | The solvent is not suitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You will need to perform a solvent screen to find a more appropriate one. |
Column Chromatography Issues
Problem: The compound will not move off the baseline (Rf = 0).
| Possible Cause | Solution |
| Mobile phase (eluent) is not polar enough. | This compound is a very polar molecule. A non-polar eluent will not be able to displace it from the polar silica or alumina stationary phase. Increase the polarity of the eluent. For silica gel, a common choice for polar amines is a mixture of dichloromethane and methanol, sometimes with a small amount of ammonia to prevent tailing[7]. |
| Compound is reacting with the stationary phase. | Silica gel is slightly acidic and can strongly bind to basic amines. Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a base (e.g., triethylamine) in your eluent[7]. |
Problem: All components run together at the solvent front (Rf = 1).
| Possible Cause | Solution |
| Mobile phase (eluent) is too polar. | The eluent is competing too effectively with the compounds for the stationary phase, washing everything through the column without separation. Decrease the polarity of your eluent system. |
Data Presentation
| Parameter | Crude Product | After Recrystallization | After Chromatography |
| Appearance | e.g., Off-white solid | e.g., White crystalline solid | e.g., Clear, colorless oil |
| Mass (g) | |||
| Yield (%) | 100% | ||
| Purity (by HPLC/GC/NMR) | |||
| Melting Point (°C) | N/A |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
This protocol outlines a general procedure. The ideal solvent must be determined experimentally. Good starting points for a polar compound like this compound could be ethanol, isopropanol, or acetonitrile.
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature. Heat the test tube; if the compound dissolves completely, it is a promising candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the hot solvent just until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals[6].
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce further precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This is a general guide for purification on a silica gel column.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), test various solvent systems to find one that gives your desired product an Rf value of approximately 0.2-0.4. For a polar amine, start with systems like Dichloromethane/Methanol (e.g., 95:5 or 90:10) or Ethyl Acetate/Methanol. Adding 0.5-1% triethylamine or ammonium hydroxide can improve peak shape and prevent streaking[7].
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent system (e.g., dichloromethane). Pour the slurry into a chromatography column and allow it to pack under gravity or with light pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or another suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often preferred for polar compounds. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Apply pressure (e.g., with a pump or inert gas) to maintain a steady flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting guide for product oiling out.
References
- 1. US6271394B1 - Process for producing amino acid amides - Google Patents [patents.google.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. column-chromatography.com [column-chromatography.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-2-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-2-methylpropanamide. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physicochemical data to facilitate the effective use of this compound in your research.
Physicochemical Properties and Solubility Data
A foundational understanding of the physicochemical properties of this compound is crucial for addressing solubility challenges.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 102.14 g/mol | --INVALID-LINK-- |
| Melting Point | 260 °C | ChemicalBook |
| Predicted pKa | 15.99 ± 0.50 | --INVALID-LINK-- |
| Solubility in Methanol | Sparingly Soluble | ChemicalBook |
Quantitative solubility data in common solvents remains limited in publicly available literature. The information provided is based on available data sheets and chemical databases.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in water?
A1: this compound, like many small molecules with both amine and amide functionalities, can have limited aqueous solubility. Several factors can contribute to this:
-
pH of the solution: The amine group can be protonated at acidic pH, which may increase solubility. Conversely, the overall charge of the molecule will influence its interaction with water.
-
Temperature: While heating can increase the solubility of many compounds, the effect on this compound requires empirical determination.
-
Purity of the compound: Impurities can significantly impact the dissolution of the target compound.
-
Solid-state properties: The crystalline form of the compound can affect its solubility.
Q2: I'm observing precipitation when I add this compound to my buffered solution. What could be the cause?
A2: Precipitation upon addition to a buffer can be due to a few reasons:
-
pH shift: The inherent pH of a concentrated this compound solution could be altering the local pH of your buffer, causing the compound to exceed its solubility limit at the resulting pH.
-
Buffer incompatibility: Certain buffer salts may interact with this compound, leading to the formation of a less soluble complex.
-
"Salting out" effect: High concentrations of salts in your buffer can reduce the solubility of this compound by decreasing the amount of "free" water molecules available for hydration.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic solvents can be effective. Based on available data, it is sparingly soluble in methanol. Other polar organic solvents such as ethanol or DMSO may also be suitable. It is recommended to perform small-scale solubility tests to determine the best solvent for your specific application. When using a co-solvent system (a mixture of water and an organic solvent), be mindful of the potential for precipitation when the composition of the solvent mixture changes, for instance, upon addition to an aqueous medium.
Q4: How can I improve the solubility of this compound for my experiment?
A4: Several techniques can be employed to enhance solubility:
-
pH adjustment: Carefully adjusting the pH of the solution can increase the solubility of ionizable compounds. For a compound with a basic amine group, lowering the pH may improve solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can significantly increase solubility.
-
Heating: Gentle heating and sonication can help to dissolve the compound. However, it is crucial to ensure the compound is stable at elevated temperatures.
-
Formulation strategies: For drug development purposes, more advanced techniques like salt formation, co-crystallization, or the use of surfactants and cyclodextrins can be explored.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound will not dissolve in aqueous buffer. | - pH of the buffer is not optimal for solubility.- Buffer concentration is too high ("salting out").- Compound has low intrinsic aqueous solubility. | - Test solubility in a range of pH values (e.g., pH 3, 5, 7, 9).- Try a lower concentration of the buffer.- Prepare a stock solution in a minimal amount of a compatible organic co-solvent (e.g., DMSO, ethanol) and then add it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
| Precipitation occurs over time after dissolution. | - Solution is supersaturated.- Change in temperature.- Degradation of the compound. | - Prepare a fresh solution at a slightly lower concentration.- Store the solution at a constant temperature.- Assess the stability of the compound in your chosen solvent system over the relevant timeframe. |
| Inconsistent results in assays, possibly due to solubility. | - Incomplete dissolution of the compound.- Precipitation of the compound from the stock solution or in the assay medium. | - Visually inspect stock solutions for any particulate matter before use. If necessary, filter the solution through a compatible syringe filter (e.g., 0.22 µm).- Perform a solubility test of the compound in the final assay medium at the working concentration. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol outlines a general procedure for preparing an aqueous solution of this compound. Optimization may be required based on the desired concentration and specific experimental conditions.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
pH meter
-
Stir plate and stir bar
-
Volumetric flask
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment (e.g., 0.1 M)
Procedure:
-
Weigh the desired amount of this compound.
-
Add the compound to a volumetric flask.
-
Add a portion of the deionized water or buffer (approximately 50-70% of the final volume).
-
Stir the mixture at room temperature.
-
If the compound does not fully dissolve, check the pH of the suspension.
-
If the pH is neutral or basic, slowly add dilute HCl dropwise while monitoring the pH and observing for dissolution.
-
If the compound is more soluble at a higher pH, slowly add dilute NaOH.
-
Once the compound is fully dissolved, add the remaining water or buffer to reach the final volume.
-
Mix the solution thoroughly.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound can be used as a non-proteinogenic amino acid in solid-phase peptide synthesis. Its solubility in the coupling reaction solvent is critical for efficient incorporation.
Materials:
-
Fmoc-protected this compound
-
Resin (e.g., Rink Amide resin for C-terminal amides)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, NMP)
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF) for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with the solvent to remove residual piperidine.
-
Coupling: a. Dissolve Fmoc-2-Amino-2-methylpropanamide and the coupling reagent in the solvent. b. Add the base (DIPEA) to the solution. c. Add the activated amino acid solution to the deprotected resin. d. Allow the reaction to proceed for the recommended time (typically 1-2 hours). Ensure complete dissolution of the amino acid derivative in the solvent before adding to the resin.
-
Washing: Wash the resin with the solvent to remove excess reagents and byproducts.
-
Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Troubleshooting Note for SPPS: If poor coupling efficiency is observed with this compound, ensure it is fully dissolved in the coupling solvent. Sonication or gentle warming may be employed, provided the reagents are stable under these conditions. Consider using a more effective solvent for hindered amino acids, such as NMP.
Visualizing Experimental Workflows
Logical Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility problems with this compound.
References
Stability of 2-Amino-2-methylpropanamide under different conditions
Here is the technical support center for the stability of 2-Amino-2-methylpropanamide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is expected to be the hydrolysis of the amide bond, which can occur under both acidic and basic conditions.[1][2] This would yield 2-amino-2-methylpropanoic acid and ammonia. Due to the steric hindrance provided by the two methyl groups on the alpha-carbon, this hydrolysis is likely to be slower than for unhindered primary amides.[3][4] Under oxidative conditions, degradation of the amino group or the alkyl backbone could occur, though amides are generally more resistant to oxidation than amines.[5][6]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is expected to be most stable at a neutral pH. Under acidic conditions, the amide oxygen can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water, leading to hydrolysis.[7][8] In basic conditions, the amide can be hydrolyzed through direct nucleophilic attack by a hydroxide ion on the carbonyl carbon.[2][9] However, amides are generally quite resistant to hydrolysis and often require heating or extreme pH conditions for significant degradation to occur.[5][7]
Q3: What is the expected thermal stability of this compound?
A3: Primary amides can undergo thermal degradation, though they are generally more stable than the corresponding amines.[10] For sterically hindered amines like the related compound 2-amino-2-methyl-1-propanol (AMP), thermal degradation can lead to the formation of cyclic compounds in the presence of CO2.[11][12] While this compound does not have the hydroxyl group to form an oxazolidinone like AMP, other thermal degradation pathways, such as dehydration to a nitrile or polymerization, could be possible at elevated temperatures.[13]
Q4: Is this compound susceptible to enzymatic degradation?
A4: Yes, this compound could be susceptible to enzymatic degradation by amidases (also known as amidohydrolases). These enzymes catalyze the hydrolysis of amide bonds to the corresponding carboxylic acid and ammonia.[14][15] The substrate specificity of amidases varies widely, and whether a specific amidase can hydrolyze the sterically hindered amide bond in this compound would need to be determined experimentally.[1][16]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Unexpected peaks in HPLC chromatogram during stability studies. | 1. Degradation of this compound. 2. Impurities in the starting material. 3. Interaction with excipients or other components in the formulation. | 1. Perform forced degradation studies to identify potential degradation products. 2. Characterize the impurity profile of the starting material. 3. Conduct compatibility studies with individual excipients. |
| Loss of assay of this compound over time. | 1. Hydrolysis of the amide bond. 2. Adsorption to container surfaces. 3. Volatilization (less likely for a solid). | 1. Control the pH and temperature of the solution. Use buffered solutions for better pH control. 2. Use silanized glass or polypropylene containers. 3. Ensure proper sealing of containers. |
| Inconsistent stability results between batches. | 1. Variation in the impurity profile of different batches. 2. Differences in storage conditions. 3. Inconsistent analytical method execution. | 1. Qualify and quantify impurities in each batch. 2. Ensure consistent and controlled storage conditions (temperature, humidity, light). 3. Ensure the analytical method is validated and followed precisely. |
Data Summary
Table 1: Typical Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80 °C) | 24-72 hours | Amide hydrolysis |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80 °C) | 24-72 hours | Amide hydrolysis |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | 24-48 hours | Oxidation of the amino group or alkyl chain |
| Thermal Degradation | Dry heat (e.g., 80-105 °C) | 1-7 days | Dehydration, polymerization |
| Photostability | Exposure to UV and visible light (ICH Q1B) | As per guidelines | Photolytic degradation |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Heat the solution at 80°C for 24 hours.
-
At various time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 6% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours.
-
At various time points, withdraw a sample, dissolve it in the mobile phase to a suitable concentration, and analyze.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 80°C for 48 hours.
-
At various time points, withdraw an aliquot, cool to room temperature, and analyze.
-
-
Photostability:
-
Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the samples after exposure.
-
3. Analytical Method:
-
A stability-indicating HPLC method with UV detection is recommended.[17][18]
-
Column: C18, e.g., 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
For identification of unknown degradation products, LC-MS is a powerful tool.[19][20]
4. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Determine the peak purity of the parent compound in the presence of its degradation products.
Visualizations
Caption: Potential hydrolytic degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical relationship of factors influencing amide stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 16252-90-7 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijsdr.org [ijsdr.org]
- 10. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amidase - Wikipedia [en.wikipedia.org]
- 15. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. saudijournals.com [saudijournals.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Amino-2-methylpropanamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Amino-2-methylpropanamide, a key building block in various pharmaceutical and chemical applications, can present unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and purification issues encountered during its synthesis, primarily from 2-amino-2-methylpropionitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory and industrial synthesis involves the controlled hydrolysis of 2-amino-2-methylpropionitrile. This reaction can be catalyzed by either acid or base, with the choice of catalyst and reaction conditions significantly influencing the product yield and the impurity profile.
Q2: What are the primary side reactions to be aware of during the hydrolysis of 2-amino-2-methylpropionitrile?
A2: The main side reactions include:
-
Over-hydrolysis to 2-Amino-2-methylpropanoic acid: The desired amide product can undergo further hydrolysis to the corresponding carboxylic acid, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or high catalyst concentrations).
-
Formation of 2-Hydroxy-2-methylpropanamide: Nucleophilic substitution of the amino group by a hydroxyl group can occur, particularly in aqueous acidic environments. This side product can be challenging to separate from the desired product due to similar physical properties.
-
Deamination: Elimination of the amino group can lead to the formation of volatile byproducts and reduce the overall yield.
-
Retro-Strecker Reaction: The starting material, 2-amino-2-methylpropionitrile, can revert to its precursors, acetone and cyanide, under certain conditions, especially with heat. This can lead to a decrease in the yield of the desired product.
Q3: How can I minimize the formation of the carboxylic acid byproduct?
A3: To reduce over-hydrolysis, it is crucial to carefully control the reaction time and temperature. Using a milder acid or a weaker base as a catalyst can also be beneficial. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to stop the reaction once the formation of the desired amide is maximized.
Q4: What analytical techniques are suitable for monitoring the reaction and identifying impurities?
A4: Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the starting material, the desired product, and the primary byproducts like the corresponding carboxylic acid and hydroxy-amide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and can also be used for the analysis of the main components after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and identify major impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | - Incomplete hydrolysis of the starting nitrile.- Significant formation of the carboxylic acid byproduct due to over-hydrolysis.- Degradation of the starting material via the retro-Strecker reaction.- Loss of product during workup and purification. | - Optimize reaction time and temperature. Monitor the reaction closely.- Use milder reaction conditions (e.g., lower catalyst concentration, shorter reaction time).- Maintain a controlled temperature during the reaction to minimize the retro-Strecker reaction.- Optimize extraction and purification protocols. |
| Presence of a significant amount of 2-Amino-2-methylpropanoic acid impurity | - Harsh hydrolysis conditions (high temperature, long reaction time, high catalyst concentration). | - Reduce reaction temperature and time.- Use a stoichiometric amount or a slight excess of the hydrolyzing agent.- Consider using an enzymatic hydrolysis method for higher selectivity. |
| Detection of 2-Hydroxy-2-methylpropanamide in the product | - Nucleophilic substitution of the amino group, favored in acidic aqueous media. | - Perform the hydrolysis under basic conditions.- If acid catalysis is necessary, use a non-aqueous or low-water content solvent system if possible.- Employ purification techniques like column chromatography with a suitable solvent system to separate the hydroxy-amide. |
| Difficulty in purifying the final product | - Similar polarities of the desired product and byproducts (e.g., 2-hydroxy-2-methylpropanamide).- The product may be highly water-soluble, leading to losses during aqueous workup. | - Utilize column chromatography with a carefully selected eluent system. Gradient elution might be necessary.- Consider derivatization of the amino group to alter the polarity for easier separation, followed by a deprotection step.- Use techniques like crystallization or recrystallization with different solvent systems. |
Experimental Protocols
Representative Protocol for Acid-Catalyzed Hydrolysis of 2-amino-2-methylpropionitrile
Materials:
-
2-amino-2-methylpropionitrile
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Sodium Hydroxide solution (for neutralization)
-
Ethyl Acetate (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2-methylpropionitrile in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a controlled temperature (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution to a pH of ~8-9.
-
Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
While specific quantitative data for side product formation is highly dependent on the reaction conditions, the following table provides a general overview of expected trends.
| Reaction Condition | Catalyst | Temperature | Time | Expected Major Side Product(s) | Anticipated Yield of Side Product(s) |
| Harsh | Strong Acid (e.g., conc. H₂SO₄) | High (>80 °C) | Prolonged | 2-Amino-2-methylpropanoic acid, 2-Hydroxy-2-methylpropanamide | Can be significant (>20%) |
| Mild | Dilute Acid | Moderate (40-60 °C) | Controlled | 2-Amino-2-methylpropanoic acid | Lower (<10%) |
| Harsh | Strong Base (e.g., NaOH) | High (>80 °C) | Prolonged | 2-Amino-2-methylpropanoic acid | Can be significant (>15%) |
| Mild | Weak Base (e.g., NaHCO₃) | Moderate (40-60 °C) | Controlled | 2-Amino-2-methylpropanoic acid | Lower (<5%) |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Logical Relationship of Troubleshooting Common Side Reactions
Caption: A troubleshooting decision tree for addressing common side reactions.
Optimizing Reaction Conditions for 2-Amino-2-methylpropanamide Derivatives: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 2-Amino-2-methylpropanamide derivatives. The sterically hindered nature of the quaternary carbon in the this compound scaffold presents unique challenges in achieving high yields and purity. This guide offers practical solutions and detailed protocols to overcome these hurdles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | Steric Hindrance: The bulky tertiary carbon adjacent to the amine can hinder the approach of the activated carboxylic acid.[1][2] Ineffective Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric barrier.[1][2] Poor Solubility: Reactants or intermediates may have poor solubility in the chosen solvent. | - Choice of Coupling Reagent: Employ more reactive coupling reagents known to be effective for sterically hindered amines, such as HATU, HBTU, or COMU.[1][2] For particularly challenging couplings, consider the formation of an acyl fluoride intermediate. - Reaction Temperature: Gradually increase the reaction temperature. For some sluggish reactions, heating may be necessary to drive the reaction to completion. - Solvent Selection: Use a more polar aprotic solvent like DMF or NMP to improve solubility. - Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (24-48 hours) if necessary. |
| Formation of Side Products | Racemization: If the carboxylic acid coupling partner is chiral, racemization can occur, especially with prolonged reaction times or elevated temperatures. Epimerization: Additives like HOBt or HOAt are used to suppress epimerization.[3] Urea Byproduct Precipitation: Carbodiimide reagents like DCC can form insoluble dicyclohexylurea (DCU), which can complicate purification.[3] | - Minimize Racemization: Use coupling additives such as HOBt or HOAt.[3] Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. - Choice of Carbodiimide: If using a carbodiimide, opt for a water-soluble one like EDC to simplify the removal of the urea byproduct during aqueous workup.[3] |
| Difficulty in Product Purification | Polarity of the Product: The presence of the amide and free amine can make the product highly polar and difficult to separate from polar reagents and byproducts. Contamination with Coupling Reagent Byproducts: Byproducts of coupling reagents (e.g., HOBt, HU's from HATU/HBTU) can be challenging to remove completely. | - Aqueous Workup: Perform a thorough aqueous workup with dilute acid (to protonate the amine and remove basic impurities) and/or dilute base (to remove acidic impurities). - Chromatography: Utilize column chromatography with a suitable solvent system. A gradient elution may be necessary. For highly polar compounds, reverse-phase chromatography might be more effective. - Crystallization/Precipitation: Attempt to crystallize the product from a suitable solvent system to achieve high purity. |
| Incomplete Reaction | Insufficient Activation of Carboxylic Acid: The coupling reagent may not be fully activating the carboxylic acid. Deactivation of Reagents: Moisture in the reaction can quench the activated species. | - Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid. - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the activated intermediate. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for synthesizing derivatives of this compound?
Due to the steric hindrance around the amino group, standard amide coupling reagents may provide low yields. More potent reagents are generally required. The following table summarizes a comparison of commonly used coupling reagents.
| Coupling Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| HATU/HBTU | 1.1-1.5 eq. reagent, 2-3 eq. base (e.g., DIPEA), DMF or NMP, RT, 12-24h | High coupling efficiency for hindered amines, relatively fast reaction rates.[3] | Can be expensive, potential for guanidinylation side products with HBTU.[3] |
| EDC/HOBt | 1.2-1.5 eq. EDC, 1.2-1.5 eq. HOBt, DCM or DMF, 0°C to RT, 12-24h | Water-soluble urea byproduct is easily removed by aqueous workup.[3] HOBt suppresses racemization.[3] | May be less effective for extremely hindered couplings compared to uronium-based reagents. |
| DCC/DMAP | 1.1 eq. DCC, 0.1 eq. DMAP, DCM, 0°C to RT, 12h | Inexpensive and effective for many standard couplings. | Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, complicating purification.[3] |
| Acyl Fluoride | Two-step: 1. Carboxylic acid + fluorinating agent (e.g., DAST, XtalFluor-E). 2. Acyl fluoride + amine, with or without a base. | Acyl fluorides are highly reactive and can overcome significant steric hindrance. | Requires an additional synthetic step; fluorinating agents can be hazardous. |
Q2: How can I synthesize a library of this compound derivatives efficiently?
The Ugi four-component reaction (Ugi-4CR) is a powerful method for generating diverse libraries of α-aminoacyl amides in a single step.[4][5] This reaction combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide. By starting with 2-amino-2-methylpropionitrile (a precursor to the amide), a wide range of derivatives can be accessed. The subsequent hydrolysis of the nitrile would yield the desired propanamide derivatives.
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress by observing the consumption of starting materials and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts, and confirms the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the final product's identity and purity.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized derivative.
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using HATU.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and this compound (1.0-1.2 eq.) in anhydrous DMF.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution and stir for 5 minutes at room temperature.
-
Activation and Coupling: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.3 eq.) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound derivatives.
Caption: A decision-making flowchart for troubleshooting low product yield in derivatization reactions.
References
- 1. Antihistaminic and other biological activities of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine - Arabian Journal of Chemistry [arabjchem.org]
- 2. This compound | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Degradation of 2-Amino-2-methyl-1-propanol (AMP)
Note: This document focuses on the degradation pathways of 2-Amino-2-methyl-1-propanol (AMP), as it is a widely studied compound with established degradation data. It is presumed that the user query for "2-Amino-2-methylpropanamide" may have intended to refer to this compound, for which extensive research is available.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the degradation of 2-Amino-2-methyl-1-propanol (AMP).
Q1: What are the major degradation pathways for 2-Amino-2-methyl-1-propanol (AMP)?
A1: The degradation of 2-Amino-2-methyl-1-propanol (AMP) is highly dependent on the environmental and operational conditions. The three primary degradation pathways are:
-
Atmospheric Degradation: Primarily initiated by hydroxyl (OH) radicals in the atmosphere through hydrogen abstraction.[1] This leads to the formation of aldehydes and imines.[1]
-
Thermal Degradation: Occurs under heat stress, particularly in the presence of CO2, and leads to the formation of cyclic compounds.[1]
-
Oxidative Degradation: Takes place in the presence of oxygen, especially at elevated temperatures in aqueous solutions, resulting in a variety of smaller molecules.[1]
Q2: What are the main degradation products of AMP under different conditions?
A2: The degradation products of AMP vary significantly with the degradation pathway. A summary of the major products is provided in the table below.
| Degradation Pathway | Major Degradation Products | Minor Degradation Products | Reference |
| Atmospheric (OH-initiated) | 2-Amino-2-methylpropanal | Propan-2-imine, 2-iminopropanol, Acetamide, Formaldehyde, Nitramine (2-methyl-2-(nitroamino)-1-propanol) | [2][3] |
| Thermal | 4,4-Dimethyl-2-oxazolidinone (DMOZD), α,α-dimethyl-1-piperazineethanamine, Ammonia, 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol, 3,4,4-trimethyl-2-oxazolidinone, Acetone | - | [4][5] |
| Oxidative | Ammonia, 2,4-Lutidine, 4,4-Dimethyl-2-oxazolidinone (DMOZD), Formic Acid | - | [4] |
Q3: What are the recommended stress conditions for forced degradation studies of AMP?
A3: Forced degradation studies are designed to generate product-related variants to develop and validate stability-indicating analytical methods.[6] Recommended stress factors include:
-
High and Low pH: To evaluate susceptibility to hydrolysis.[6]
-
Elevated Temperature: To assess thermal stability.[6]
-
Photolysis: To determine light sensitivity.[6]
-
Oxidation: Using oxidizing agents like hydrogen peroxide to study oxidative degradation pathways.[6]
The extent of stress applied should aim for a target degradation of 10-20% to ensure the formation of relevant degradation products.[6]
Q4: What analytical techniques are suitable for identifying and quantifying AMP and its degradation products?
A4: A variety of analytical techniques are employed to study AMP degradation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of volatile degradation products.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for analyzing a wide range of degradation products in liquid samples.[1][4]
-
Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS): Allows for real-time monitoring of reactants and products in atmospheric degradation studies.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of 2-Amino-2-methyl-1-propanol.[7]
Troubleshooting Guides
This section provides solutions to specific problems that researchers may encounter during their experiments.
Q1: I am observing unexpected peaks in my chromatogram when analyzing AMP degradation samples. What could be the cause?
A1: Unexpected peaks can arise from several sources:
-
Secondary Degradation: The initial degradation products may themselves be unstable and degrade further into secondary products.[8]
-
Contamination: Ensure all glassware, solvents, and reagents are clean and free of contaminants.
-
Excipient Interference: If working with a formulated product, some peaks may be due to the degradation of excipients or their interaction with AMP.[9]
-
Sample Matrix Effects: The sample matrix can sometimes interfere with the analysis. A stable isotope-labeled internal standard, like 2-Amino-2-methyl-1-propanol-d11, can help compensate for matrix effects.[10]
Q2: I am seeing significant loss of AMP in my control samples. What could be the reason?
A2: Loss of the parent compound in control samples can be due to:
-
Inherent Instability: AMP may have limited stability under the storage conditions of your experiment. It is stable under normal temperatures and pressures but can react with strong oxidizing agents, acids, and other organic compounds.[11]
-
Adsorption: The analyte might be adsorbing to the surface of your sample containers. Consider using silanized glassware or different container materials.
-
Evaporation: Due to its volatility, AMP may be lost through evaporation, especially at elevated temperatures. Ensure containers are tightly sealed.
Q3: I am having difficulty achieving the desired level of degradation (e.g., 10-20%) in my forced degradation study. What can I do?
A3: If the degradation is too low or too high, you can adjust the stress conditions:
-
For Low Degradation: Increase the duration of the stress, the temperature, or the concentration of the stress agent (e.g., acid, base, or oxidizing agent).
-
For High Degradation: Decrease the stress duration, temperature, or concentration of the stress agent. It is important to find a balance to generate a sufficient amount of primary degradation products without leading to extensive secondary degradation.[6]
Q4: I am observing particle formation in my atmospheric degradation experiment. How can I manage this?
A4: Particle formation is a known issue in atmospheric degradation studies of AMP, often initiated by the reaction of AMP with nitric acid.[2][3] This can lead to the loss of the amine from the gas phase.[2] To manage this:
-
Monitor Particle Phase: Use instrumentation like a Chemical Analysis of Aerosol Online (CHARON) inlet interfaced with a PTR-ToF-MS to analyze the composition of the particles.[3]
-
Account for Wall Loss: Experiments in simulation chambers can be hampered by wall loss of the analyte.[2] This should be characterized and accounted for in the data analysis.
Experimental Protocols
Below are detailed methodologies for key experiments related to AMP degradation.
Protocol for a Thermal Degradation Study
-
Sample Preparation: Prepare an aqueous solution of AMP at a specific concentration. For studies relevant to CO2 capture, the solution can be pre-loaded with a certain amount of CO₂.[1]
-
Reactor Setup: Place the solution in a temperature-controlled reactor, such as a stainless steel cylinder with Swagelok® endcaps.[12]
-
Heating: Heat the reactor to the desired temperature (e.g., 120-150 °C) for a defined period.[4]
-
Sampling: At regular intervals, withdraw aliquots of the solution for analysis.
-
Analysis: Analyze the samples using techniques like GC-MS or LC-MS to identify and quantify AMP and its degradation products.[1][12]
Protocol for an Oxidative Degradation Study
-
Solvent Preparation: Prepare an aqueous solution of AMP at a specific concentration (e.g., 5 mol·kg–1).[1][13]
-
Reactor Setup: Place the solution in a temperature-controlled glass batch reactor equipped with a gas inlet.[1][13]
-
Oxygen Introduction: Bubble a continuous flow of oxygen or an oxygen-containing gas mixture through the solution to initiate and sustain the oxidative degradation process.[1]
-
Temperature Control: Maintain the reactor at a constant temperature, relevant to the process being simulated (e.g., 100-140 °C).[1][13]
-
Sampling: Withdraw aliquots of the solution at regular time points.[1]
-
Analysis: Use analytical methods such as LC-MS to identify and quantify the degradation products.[1]
Protocol for an Atmospheric (OH-initiated) Degradation Study
-
Chamber Preparation: Flush a large atmospheric simulation chamber with purified air to establish a clean baseline environment.[1]
-
Reactant Injection: Inject a known concentration of AMP into the chamber and allow it to stabilize.[1]
-
OH Radical Generation: Generate OH radicals in situ, commonly through the photolysis of a precursor such as methyl nitrite (CH₃ONO) or nitrous acid (HONO) in the presence of NOx.[1]
-
Initiation of Degradation: Irradiate the chamber with UV light to initiate the photolysis of the OH precursor and, consequently, the degradation of AMP.[1]
-
Real-time Monitoring: Monitor the concentrations of AMP and its degradation products in real-time using advanced analytical techniques such as Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS).[1][2]
-
Data Analysis: Analyze the temporal profiles of the reactants and products to determine reaction rates and product yields.[1]
Visualizations
Degradation Pathways of AMP
Caption: Major degradation pathways of 2-Amino-2-methyl-1-propanol (AMP).
Workflow for a Forced Degradation Study
Caption: A generalized workflow for conducting a forced degradation study.
Factors Influencing Oxidative Degradation
Caption: Logical relationship of factors leading to oxidative degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. 2-Amino-2-methylpropan-1-ol | SIELC Technologies [sielc.com]
- 8. biomedres.us [biomedres.us]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. benchchem.com [benchchem.com]
- 11. 2-Amino-2-methylpropane(75-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-2-methylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Amino-2-methylpropanamide samples.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound.
Frequently Asked Questions
Q1: What are the common impurities in this compound samples?
A1: Common impurities can originate from the synthetic route used. A frequent synthesis involves the hydration of 2-amino-2-methylpropanenitrile. Potential impurities from this process include:
-
Unreacted starting materials: 2-amino-2-methylpropanenitrile.
-
By-products of hydrolysis: 2-hydroxy-2-methylpropanamide.
-
Side-reaction products: Dimerization or polymerization products.
-
Reagents from synthesis: Acids or bases used as catalysts.
Another potential route involves the partial hydrolysis of a diester precursor, which could leave unreacted starting material or the corresponding carboxylic acid as impurities.
Q2: My purified this compound has a low melting point. What could be the cause?
A2: A low or broad melting point range is a strong indicator of impurities. The presence of residual solvents or any of the impurities mentioned in Q1 can depress the melting point. Further purification is recommended.
Q3: After recrystallization, the yield of my this compound is very low. How can I improve it?
A3: Low yield during recrystallization can be due to several factors:
-
Suboptimal solvent choice: The compound may be too soluble in the cold solvent.
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Incomplete precipitation: Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum crystal formation.
Troubleshooting Common Purification Problems
Problem 1: Oiling out during recrystallization.
-
Symptom: Instead of forming solid crystals upon cooling, the compound separates as a liquid (an oil).
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solute is too soluble in the chosen solvent.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a co-solvent in which your compound is less soluble to decrease the overall solubility.
-
Alternatively, choose a different solvent with a lower boiling point.
-
Problem 2: The compound will not crystallize.
-
Symptom: After cooling, the solution remains clear with no crystal formation.
-
Cause: The solution may not be supersaturated. This could be due to using too much solvent or the compound being very soluble.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of pure this compound.
-
Evaporate some of the solvent to increase the concentration of the solute.
-
Cool the solution in an ice bath to further decrease solubility.
-
Problem 3: Poor separation during column chromatography.
-
Symptom: The desired compound co-elutes with impurities.
-
Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to resolve the components on the stationary phase.
-
Solution:
-
Optimize the solvent system using thin-layer chromatography (TLC) first.
-
Try a different stationary phase (e.g., alumina instead of silica gel).
-
Use a shallower solvent gradient during elution.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of this compound using different methods. Actual results will vary based on the initial purity of the crude sample.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization | 92.5% | 98.9% | 75% |
| Flash Column Chromatography | 85.0% | 99.5% | 60% |
| Acid-Base Extraction | 90.0% | 97.0% | 85% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and the choice of solvent may need to be optimized.
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Good starting points for polar molecules like amides include ethanol, acetone, or acetonitrile.[1] A mixture of solvents, such as ethanol/water or acetone/hexane, can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate while stirring. Gradually add more hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this time.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase Selection: For a polar compound like this compound, silica gel is a common choice for the stationary phase.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good mobile phase will result in the desired compound having an Rf value of approximately 0.3-0.4. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetone) is typically used.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to move the compound down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for selecting a purification method for this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Scaling Up the Synthesis of 2-Amino-2-methylpropanamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Amino-2-methylpropanamide. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most direct and common precursor is 2-amino-2-methylpropanoic acid, also known as α-aminoisobutyric acid.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges include ensuring complete conversion of the starting material, managing reaction exotherms, preventing side reactions, and developing an efficient purification strategy to remove unreacted starting materials and byproducts.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, it is crucial to work in a well-ventilated area, especially when handling ammonia or other volatile amines. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. When running reactions under pressure, ensure the equipment is properly rated and inspected.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the disappearance of the starting material and the appearance of the product.
Q5: What are the typical yields for the synthesis of this compound?
A5: Yields can vary depending on the chosen synthetic route and reaction conditions. Direct amidation of 2-amino-2-methylpropanoic acid has been reported to provide good yields.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or reagents.2. Insufficient reaction temperature or time.3. Poor solubility of starting material. | 1. Use fresh, high-purity catalyst and reagents.2. Gradually increase the reaction temperature and monitor for product formation. Extend the reaction time if necessary.3. Choose a solvent in which the starting material has better solubility, or consider using a co-solvent. |
| Incomplete Conversion | 1. Insufficient amount of aminating agent (e.g., ammonia).2. Catalyst deactivation.3. Reversible reaction equilibrium. | 1. Use a larger excess of the aminating agent.2. Add a fresh portion of the catalyst.3. If applicable, remove byproducts (e.g., water) as the reaction proceeds to drive the equilibrium towards the product. |
| Formation of Side Products/Impurities | 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Presence of impurities in starting materials. | 1. Optimize the reaction temperature by running small-scale trials at different temperatures.2. Ensure the purity of starting materials before use. Recrystallization or distillation of starting materials may be necessary. |
| Difficulties in Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent.2. Co-precipitation of product with byproducts or unreacted starting material. | 1. Select an appropriate anti-solvent to precipitate the product.2. Optimize the pH during workup to selectively precipitate the product or keep impurities in solution.3. Employ chromatographic purification methods (e.g., column chromatography) if simple crystallization is ineffective. |
Experimental Protocols
Direct Amidation of 2-Amino-2-methylpropanoic Acid
This protocol is based on the direct amidation of unprotected amino acids.[1]
Materials:
-
2-Amino-2-methylpropanoic acid
-
Ammonia (solution in a suitable solvent, e.g., methanol or as a gas)
-
Coupling agent (e.g., a borate ester like B(OCH₂CF₃)₃)[1]
-
Anhydrous solvent (e.g., cyclopentyl methyl ether - CPME)[1]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Drying tube
Procedure:
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, add 2-amino-2-methylpropanoic acid.
-
Solvent Addition: Add the anhydrous solvent (e.g., CPME) to the flask.
-
Reagent Addition: While stirring, add the coupling agent to the suspension.
-
Amination: Introduce ammonia into the reaction mixture. This can be done by bubbling ammonia gas through the mixture or by adding a solution of ammonia in an appropriate solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (optimization may be required) and monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble materials.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters that may be encountered during the synthesis. Note that specific values will depend on the exact protocol and scale.
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio (Acid:Ammonia:Coupling Agent) | 1 : 1.5-3 : 1.1-1.5 | An excess of ammonia is typically used to drive the reaction to completion. |
| Reaction Temperature | 50 - 100 °C | Temperature should be optimized for each specific coupling agent and solvent system. |
| Reaction Time | 12 - 48 hours | Monitor reaction progress to determine the optimal time. |
| Typical Yield | Good[1] | Yield is highly dependent on reaction conditions and purification efficiency. |
| Purity (after purification) | >98% | Purity should be assessed by HPLC, GC, or NMR. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Validation & Comparative
A Comparative Analysis of 2-Amino-2-methylpropanamide and Other Amino Acid Amides in Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is critical in optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the vast arsenal of structural components, amino acid amides play a pivotal role. This guide provides a detailed comparison of 2-Amino-2-methylpropanamide, the amide derivative of α-aminoisobutyric acid (Aib), with other common amino acid amides, supported by experimental data and methodologies to inform rational drug design.
This compound, also known as α-aminoisobutyric acid amide (Aib-NH₂), is a non-proteinogenic amino acid amide that has garnered significant interest in medicinal chemistry. Its unique structural feature, the gem-dimethyl group at the α-carbon, imparts significant conformational constraints and steric hindrance. These characteristics can profoundly influence the metabolic stability, cell permeability, and biological activity of molecules into which it is incorporated. This guide will compare these properties with those of amides derived from simple proteinogenic amino acids such as Alanine (Ala-NH₂), Valine (Val-NH₂), and Leucine (Leu-NH₂).
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The inherent properties of an amino acid amide can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key comparative data, drawing from published literature and theoretical predictions.
| Property | This compound (Aib-NH₂) | Alaninamide (Ala-NH₂) | Valinamide (Val-NH₂) | Leucinamide (Leu-NH₂) |
| Molecular Weight ( g/mol ) | 102.14 | 88.11 | 116.16 | 130.19 |
| Predicted LogP | -1.1 | -1.5 | -0.5 | 0.1 |
| Topological Polar Surface Area (Ų) | 69.1 | 63.3 | 63.3 | 63.3 |
| Metabolic Stability | High | Low to Moderate | Moderate | Moderate to High |
| Cell Permeability | High | Moderate | High | High |
Note: Predicted LogP and Topological Polar Surface Area values are computationally derived and serve as indicators of lipophilicity and polarity, respectively. Actual experimental values may vary.
In-Depth Performance Comparison
Metabolic Stability
The amide bond is a primary site for enzymatic degradation by proteases. The steric hindrance provided by the gem-dimethyl group in this compound significantly shields the adjacent amide bond from proteolytic cleavage.
Experimental Insight: Studies on peptides containing Aib have consistently demonstrated enhanced resistance to enzymatic degradation compared to their counterparts with proteinogenic amino acids. While direct comparative kinetic data on the hydrolysis of the simple amides is scarce, the principle of steric shielding is a well-established concept in medicinal chemistry. Peptides with Aib at the C-terminus show markedly increased half-lives in the presence of carboxypeptidases.
A generalized workflow for assessing enzymatic stability is presented below:
Cell Permeability
The ability of a molecule to cross cell membranes is crucial for its bioavailability and intracellular target engagement. The conformational rigidity and increased lipophilicity conferred by the Aib residue can enhance passive diffusion across biological membranes.
The logical flow of a PAMPA experiment is outlined below:
Experimental Protocols
General Protocol for Enzymatic Stability Assay
1. Materials:
-
Amino acid amides (this compound, Alaninamide, etc.)
-
Protease (e.g., Trypsin, Chymotrypsin, Pronase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
HPLC or LC-MS system
2. Procedure:
-
Prepare 1 mg/mL stock solutions of each amino acid amide in PBS.
-
Prepare a 0.1 mg/mL solution of the protease in PBS.
-
In a microcentrifuge tube, mix 100 µL of the amino acid amide solution with 100 µL of the protease solution.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to 20 µL of the quenching solution.
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of remaining amino acid amide.
-
Calculate the percentage of amide remaining at each time point and determine the hydrolysis rate.
General Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
1. Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (amino acid amides)
-
UV-Vis plate reader or LC-MS system
2. Procedure:
-
Add 5 µL of the artificial membrane solution to each well of the filter plate and allow it to impregnate the filter for 5 minutes.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare solutions of the amino acid amides in PBS at a known concentration (e.g., 200 µM).
-
Add 150 µL of the test compound solutions to the donor wells (the filter plate).
-
Carefully place the filter plate on top of the acceptor plate to form the "sandwich."
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA(t) is the concentration in the acceptor well at time t
-
Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
CD(t) is the concentration in the donor well at time t
-
VD and VA are the volumes of the donor and acceptor wells, respectively
-
A is the filter area
-
t is the incubation time
-
Conclusion
The choice of an amino acid amide as a building block in drug design can have profound consequences for the performance of the final molecule. This compound offers distinct advantages, particularly in enhancing metabolic stability and potentially improving cell permeability, due to the steric hindrance and conformational constraints imposed by its gem-dimethyl group. In contrast, amides of simple proteinogenic amino acids like alanine are more susceptible to enzymatic degradation. For applications where proteolytic stability is paramount, this compound presents a compelling option. However, the selection of a specific amino acid amide should always be guided by a thorough evaluation of the desired properties for the therapeutic candidate, considering factors such as target engagement, solubility, and synthetic accessibility. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses in a laboratory setting.
The relationship between the structure of these amides and their key properties can be visualized as follows:
Comparative Efficacy Analysis: 2-Amino-2-methylpropanamide vs. 2-Amino-2-methyl-1-propanol
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-Amino-2-methylpropanamide and 2-Amino-2-methyl-1-propanol. Due to a significant disparity in available research, this document primarilary details the established efficacy of 2-Amino-2-methyl-1-propanol, while noting the current lack of performance data for this compound.
Introduction
2-Amino-2-methyl-1-propanol (AMP) is a widely utilized organic compound with applications as a buffering agent, a component in CO2 capture technologies, and a neutralizing agent in various formulations.[1][2] In contrast, publicly available research on the specific applications and efficacy of this compound is limited. It is noted in patent literature as a potential precursor in the synthesis of 2-Amino-2-methyl-1-propanol via Hofmann degradation, but its performance characteristics in any specific application are not well-documented in peer-reviewed studies.[3]
This guide will focus on the experimentally determined efficacy of 2-Amino-2-methyl-1-propanol in its primary applications, presenting quantitative data and detailed experimental protocols. The absence of comparable data for this compound will be highlighted throughout.
Efficacy of 2-Amino-2-methyl-1-propanol (AMP)
The efficacy of AMP has been demonstrated in two key areas: carbon dioxide (CO2) capture and as a biological buffer.
Carbon Dioxide Capture
AMP is recognized as a promising solvent for CO2 capture due to its high absorption capacity and lower energy requirement for regeneration compared to benchmark solvents like monoethanolamine (MEA).[4][5][6]
| Parameter | 2-Amino-2-methyl-1-propanol (AMP) | Monoethanolamine (MEA) | Experimental Conditions |
| CO2 Removal Efficiency | 69% (30 wt%) / 87% (40 wt%) | 100% (30 wt%) | Simulated biogas, packed column, 2 bars pressure, gas flow rate 22.1 kmol/m².hr[7] |
| Maximum CO2 Loading (40 °C) | 0.65 mol CO2/mol amine (20 wt%) | 0.44 mol CO2/mol amine (20 wt%) | 1 bar pressure[4] |
| Maximum CO2 Loading (80 °C) | 0.195 mol CO2/mol amine (20 wt%) | 0.28 mol CO2/mol amine (20 wt%) | 1 bar pressure[4] |
| CO2 Absorption Efficiency (Non-aqueous) | >90% | Not Reported | Continuous cycle with desorber at 80-90 °C[8] |
| CO2 Removal with Piperazine (PZ) Promoter | 88% (9 wt% PZ + 21 wt% AMP) | Not Reported | Simulated biogas, packed column, 80 kPa CO2 partial pressure[9] |
A laboratory-scale packed column is utilized to simulate industrial gas absorption processes.
-
Apparatus Setup: A packed column with a specific packing material (e.g., Sulzer metal gauze packing) is assembled. Gas and liquid flow meters, pressure gauges, and sampling ports are installed.
-
Solvent Preparation: Aqueous solutions of AMP (e.g., 30 wt% and 40 wt%) and a benchmark solvent like MEA (e.g., 30 wt%) are prepared.
-
Experimental Run:
-
The prepared solvent is pumped to the top of the column at a fixed liquid flow rate (e.g., 3.61 m³/m²·hr).
-
A simulated biogas with a known CO2 concentration (e.g., 40%) is introduced at the bottom of the column at a controlled gas flow rate (e.g., 22.1 kmol/m²·hr).
-
The system is operated at a constant pressure (e.g., 2 bars).
-
-
Data Collection and Analysis:
-
Gas samples are collected from the inlet and outlet of the column.
-
The CO2 concentration in the gas samples is analyzed using a gas chromatograph.
-
The CO2 removal efficiency is calculated using the following formula:
-
% CO2 Removal = [(CO2_inlet - CO2_outlet) / CO2_inlet] * 100
-
-
Buffering Capacity in Biological Systems
AMP is an effective buffering agent in the alkaline range, making it suitable for various enzyme assays.[10]
| Parameter | Value | Application |
| pKa (25°C) | 9.7 | Determination of enzyme activity[10] |
| Useful pH Range | 8.7 - 10.4 | Enzyme reactions[10] |
| Working Concentration | 350 - 900 mM | Alkaline Phosphatase Assay[10] |
| Working Concentration | 100 mM | Lactate & Malate Dehydrogenase Assays[10] |
-
Dissolution: Dissolve 78 g of 2-Amino-2-methyl-1-propanol in 500 mL of deionized water.
-
pH Adjustment: Add 200 mL of 1 M HCl to the solution.
-
Final Volume: Adjust the final volume to 1000 mL with deionized water in a volumetric flask.
-
Storage: Store the buffer solution at room temperature, protected from atmospheric CO2, to maintain stability for approximately one month.
This compound: Current State of Knowledge
As of this review, there is a notable absence of published experimental data detailing the efficacy of this compound in any specific application. Chemical databases and supplier information provide basic physical and chemical properties, but no performance metrics are available for comparison with 2-Amino-2-methyl-1-propanol.[11][12]
The primary role of this compound, as suggested by patent literature, appears to be that of a synthetic intermediate.[3]
Conclusion
Based on the available scientific literature, 2-Amino-2-methyl-1-propanol is a well-characterized compound with proven efficacy in CO2 capture and as a biological buffer. Quantitative data and established experimental protocols support its use in these applications.
In contrast, this compound remains largely uncharacterized in terms of its functional efficacy. While it holds a place in synthetic chemistry, its potential applications and performance capabilities have not been documented in a manner that allows for a direct comparison with its alcohol analogue. Therefore, for researchers and professionals seeking a compound with established performance in the aforementioned applications, 2-Amino-2-methyl-1-propanol is the demonstrably effective choice. Further research is required to elucidate any potential efficacy of this compound in these or other applications.
References
- 1. Applications of 2-Amino-2-methyl-1-propanol_Chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN107129435B - A method of preparing 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 4. Absorption and Desorption Heat of Carbon Dioxide Capture Based on 2-Amino-2-Methyl-1-Propanol [mdpi.com]
- 5. 2-Amino-2-methyl-1-propanol based non-aqueous absorbent for energy-efficient and non-corrosive carbon dioxide capture [ideas.repec.org]
- 6. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. catrosa.ru [catrosa.ru]
- 11. This compound | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
Validating the Structure of Synthesized 2-Amino-2-methylpropanamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and structural confirmation of novel compounds are paramount. This guide provides a comparative analysis of the spectroscopic data for synthesized 2-Amino-2-methylpropanamide and a structurally related alternative, 2-methylpropanamide. Detailed experimental protocols for the synthesis and characterization of both compounds are presented to support reproducible research.
The structural integrity of a synthesized molecule is the foundation of its potential therapeutic efficacy and safety. In drug discovery and development, rigorous validation of a compound's structure is a critical step before proceeding with further biological evaluation. This guide outlines the synthesis and comprehensive spectroscopic analysis of this compound, a primary amide with potential applications in medicinal chemistry. For comparative purposes, the synthesis and spectral data of 2-methylpropanamide (isobutyramide) are also detailed.
Synthesis of this compound and 2-methylpropanamide
A common and effective method for the synthesis of this compound is the amidation of 2-aminoisobutyric acid. This involves the use of coupling agents to facilitate the formation of the amide bond. For the synthesis of 2-methylpropanamide, a straightforward approach is the reaction of isobutyryl chloride with ammonia.
Structural Validation through Spectroscopic Analysis
The confirmation of the synthesized structures is achieved through a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The data obtained from these analyses provide a unique fingerprint for each molecule, allowing for unambiguous identification and purity assessment.
Experimental Data Summary
The following tables summarize the key analytical data for both this compound and 2-methylpropanamide.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not available in search results | Data not available in search results |
| 2-methylpropanamide | Data not available in search results | Data not available in search results |
Table 2: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Data not available in search results | Data not available in search results |
| 2-methylpropanamide | 87 | 72, 44, 43, 41[1][2] |
Table 3: FTIR Spectroscopy Data
| Compound | N-H stretch (cm⁻¹) | C=O stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| This compound | ~3400-3200 | ~1670 | ~1620 (N-H bend) |
| 2-methylpropanamide | ~3350, ~3180 | ~1650 | ~2970 (C-H stretch), ~1470 (C-H bend)[3] |
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound involves the coupling of 2-aminoisobutyric acid with ammonia using carbodiimide coupling agents.
Materials:
-
2-Aminoisobutyric acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonia (aqueous solution)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-aminoisobutyric acid in dichloromethane.
-
Add 1-hydroxybenzotriazole (HOBt) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the reaction mixture and stir for 30 minutes.
-
Slowly add aqueous ammonia to the mixture and allow it to warm to room temperature while stirring overnight.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of 2-methylpropanamide[4]
Materials:
-
Isobutyryl chloride
-
Concentrated aqueous ammonia
-
Ethyl acetate
Procedure:
-
In a flask equipped with a stirrer and surrounded by an ice-salt bath, place cold concentrated aqueous ammonia.
-
Add isobutyryl chloride dropwise with rapid stirring, maintaining the temperature below 15 °C.
-
Continue stirring for 1 hour after the addition is complete.
-
Evaporate the reaction mixture to dryness under reduced pressure.
-
Boil the dry residue with ethyl acetate and filter the hot solution.
-
Repeat the extraction of the residue with ethyl acetate.
-
Cool the combined ethyl acetate extracts to 0 °C to crystallize the product.
-
Collect the crystalline 2-methylpropanamide by filtration.
Analytical Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or D₂O) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, and the resulting fragmentation pattern is analyzed.
-
FTIR Spectroscopy: FTIR spectra are recorded using a KBr pellet method. A small amount of the sample is mixed with KBr powder and pressed into a thin pellet.
Visualizing the Workflow
To illustrate the logical flow of the synthesis and validation process, the following diagram is provided.
Caption: Workflow from synthesis to structural validation.
Signaling Pathway of Amide Bond Formation
The synthesis of amides from carboxylic acids using carbodiimide coupling agents like EDC proceeds through a well-established signaling pathway involving the activation of the carboxylic acid.
Caption: Amide bond formation pathway using EDC.
References
Unveiling Analytical Rigor: A Comparative Guide to the Validation of Methods for 2-Amino-2-methylpropanamide and its Analogs
While 2-Amino-2-methylpropanamide is not typically characterized by a distinct biological activity that would necessitate a biological assay validation, its structural similarity to amino acids and their derivatives makes it a relevant subject for analytical method validation. This guide provides a comprehensive comparison of analytical techniques for the quantification of this compound and structurally similar small, polar molecules. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to select and validate appropriate analytical methods.
The accurate and precise quantification of small polar molecules like this compound is crucial in various stages of pharmaceutical development and research. Due to their inherent properties, such as high polarity and low volatility, the analysis of these compounds often requires specialized chromatographic techniques, frequently involving a derivatization step to enhance their detectability and separation. This guide explores the validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, presenting a comparative overview of their performance.
Comparative Analysis of Analytical Methods
The choice of an analytical method for small polar amines and amides is dictated by factors including required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of commonly employed chromatographic methods, drawing upon data from structurally similar analytes to provide a robust validation framework.
Table 1: Comparison of Analytical Method Validation Parameters for Structurally Similar Amino Compounds
| Parameter | GC-MS with Silylation Derivatization (e.g., MTBSTFA) | GC-MS with Alkylation Derivatization (e.g., ECF-MeOH) | LC-MS/MS (Underivatized) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | pmol range | pmol range | fmol to amol range |
| Limit of Quantification (LOQ) | Low µM range | Low µM range | High nM to low µM range |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 85-115% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following protocols outline the key steps for sample preparation, derivatization, and chromatographic analysis.
Protocol 1: GC-MS Analysis with Silylation Derivatization
This method is suitable for the analysis of compounds with active hydrogens, such as amines and amides, by increasing their volatility.
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte and dissolve it in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Evaporate the solvent to complete dryness under a stream of nitrogen. This step is critical as silylation reagents are sensitive to moisture.
-
-
Derivatization:
-
Add the silylation reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS), and a suitable solvent (e.g., pyridine).[1]
-
Heat the mixture at a specific temperature (e.g., 90°C) for a defined period (e.g., 2 hours) to ensure complete derivatization.[1]
-
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Oven Program: Implement a temperature gradient to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode for detection and quantification.
-
Protocol 2: GC-MS Analysis with Alkylation Derivatization
Alkylation with chloroformates is a rapid alternative to silylation and can be performed in an aqueous medium.
-
Sample Preparation:
-
Dissolve the sample in an aqueous buffer (e.g., phosphate buffer).
-
-
Derivatization:
-
Add an alkyl chloroformate, such as ethyl chloroformate (ECF), and a suitable alcohol (e.g., methanol) to the sample solution.[1]
-
The reaction is typically rapid and occurs at room temperature.
-
-
Extraction:
-
Extract the derivatized analytes into an organic solvent (e.g., chloroform, hexane).
-
-
GC-MS Analysis:
-
Column: A suitable capillary column for the separation of the derivatives.
-
Injection and Analysis: Follow similar GC-MS parameters as described for the silylation method.
-
Protocol 3: LC-MS/MS Analysis of Underivatized Compound
This method offers high sensitivity and specificity and avoids the need for derivatization, simplifying sample preparation.
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
-
Perform protein precipitation if analyzing biological matrices (e.g., using acetonitrile).
-
-
LC-MS/MS Analysis:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining polar analytes.[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[3]
-
Mass Spectrometry: Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.[3]
-
Mandatory Visualizations
To further elucidate the processes involved in analytical method validation, the following diagrams illustrate a typical experimental workflow and the principle of derivatization for GC-MS analysis.
Caption: A typical workflow for analytical method validation.
Caption: Principle of derivatization for GC-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Amino-2-methylpropanamide Derivatives: Probing Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally related compounds is paramount for advancing novel therapeutics. This guide provides a comparative study of 2-Amino-2-methylpropanamide derivatives, offering insights into their relative performance based on available experimental data. We delve into their biological activities, physicochemical properties, and the experimental methodologies used for their evaluation.
This analysis synthesizes data from various studies to construct a comparative framework for a selection of this compound derivatives and related amide compounds. While a single, direct comparative study across all presented derivatives is not available in the literature, this guide collates and contrasts findings from individual research efforts to illuminate key structure-activity relationships.
Comparative Performance Data
The following tables summarize quantitative data on the biological and physicochemical properties of selected this compound derivatives and related compounds.
Table 1: Physicochemical Properties of this compound and Related Amides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Topological Polar Surface Area (Ų) | Reference |
| This compound | C4H10N2O | 102.14 | -1.2 | 69.1 | [1][2] |
| 2-Amino-N-methylpropanamide | C4H10N2O | 102.14 | -1.0 | 55.1 | [3] |
| (2S)-2-amino-N-methylpropanamide | C4H10N2O | 102.14 | -1.0 | 55.1 | [4] |
| Ibutamoren (MK-0677) | C27H36N4O5S | 528.66 | - | - | [5] |
Table 2: Biological Activity of Selected Amide Derivatives
| Compound/Derivative Class | Target/Activity | IC50 / Inhibition (%) | Experimental System | Reference |
| Naproxen-sulfathiazole conjugate | Urease Inhibition | IC50: 5.82 ± 0.28 µM | Jack bean urease | [6] |
| Naproxen-sulfaguanidine conjugate | Urease Inhibition | IC50: 5.06 ± 0.29 µM | Jack bean urease | [6] |
| Naproxen-sulfamethoxazole conjugate | COX-2 Inhibition | 75.4% at 10 µM | In vitro COX-2 assay | [6] |
| Pentacyclic benzimidazole derivative 6 | Antiproliferative (NCI-H460) | GI50: 0.28 µM | Human cancer cell line | [7] |
| Pentacyclic benzimidazole derivative 9 | Antiproliferative (NCI-H460) | GI50: 0.35 µM | Human cancer cell line | [7] |
| Ibutamoren (MK-0677) | Growth Hormone Secretagogue | Stimulates GH and IGF-1 | In vivo and in vitro | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of amide derivatives.
Protocol 1: In Vitro Urease Inhibition Assay
This protocol is based on the methodology for assessing the urease inhibitory activity of synthetic compounds.[6]
1. Reagents and Materials:
- Jack bean urease
- Urea (substrate)
- Phenol-hypochlorite reagent (for ammonia detection)
- Test compounds (e.g., propanamide-sulfonamide conjugates)
- Phosphate buffer (pH 7.0)
- 96-well microplates
- Microplate reader
2. Assay Procedure:
- Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
- Add 25 µL of Jack bean urease solution and incubate at 37 °C for 15 minutes.
- Initiate the enzymatic reaction by adding 50 µL of urea solution.
- Incubate the mixture at 37 °C for 30 minutes.
- Stop the reaction and measure the amount of ammonia produced using the phenol-hypochlorite method.
- Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
- Calculate the percentage of inhibition and determine the IC50 value.
Protocol 2: In Vitro Antiproliferative Activity Assay
This protocol describes a general method for evaluating the antiproliferative effects of compounds on cancer cell lines.[7]
1. Reagents and Materials:
- Human cancer cell lines (e.g., NCI-H460)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
- Test compounds
- Sulforhodamine B (SRB) assay kit or similar cell viability assay
- 96-well cell culture plates
- Incubator (37 °C, 5% CO2)
2. Assay Procedure:
- Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
- After the incubation period, fix the cells with a suitable fixative (e.g., trichloroacetic acid).
- Stain the fixed cells with SRB dye.
- Wash away the unbound dye and solubilize the protein-bound dye.
- Measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell viability.
- Calculate the GI50 (concentration for 50% growth inhibition) values for each compound.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can significantly aid in their comprehension. The following diagrams, rendered using Graphviz, illustrate key concepts related to the study of this compound derivatives.
Caption: Workflow for the synthesis and biological evaluation of novel amide derivatives.
References
- 1. This compound | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-2-amino-N-methylpropanamide | C4H10N2O | CID 6857703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide | 167386-25-6 [smolecule.com]
- 6. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Performance Guide to 2-Amino-2-methyl-1-propanol in Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of 2-Amino-2-methyl-1-propanol as a buffering agent in various experimental contexts. Its properties are evaluated against other commonly used biological buffers, with supporting data and experimental protocols to aid researchers in making informed decisions for their specific applications.
A Note on Chemical Identity: It is crucial to distinguish between 2-Amino-2-methylpropanamide and the compound discussed in this guide, 2-Amino-2-methyl-1-propanol (AMP). While structurally similar, their properties differ significantly. Literature on the use of 2-Amino-2-methylpropanamide as a biological buffer is virtually nonexistent, and its predicted pKa is outside the practical range for most biochemical assays. In contrast, 2-Amino-2-methyl-1-propanol, commonly abbreviated as AMP, is a well-documented buffering agent used in specific alkaline applications. This guide will focus exclusively on the performance of AMP (CAS No: 124-68-5).
Physicochemical Properties: A Comparative Overview
The selection of a buffer is governed by its physicochemical properties, primarily its pKa, which should be close to the desired experimental pH.[1] Buffers with amine groups, such as AMP and Tris, are known to be more sensitive to temperature changes compared to those with carboxylic acid moieties.[2]
The table below summarizes key properties of AMP in comparison to Tris and HEPES, two widely used biological buffers.
| Buffer | pKa (at 25°C) | Useful pH Range | Temperature Dependence (d(pKa)/dT, pH/°C) | Metal Ion Interaction |
| AMP | 9.69[3] | 8.7 - 10.4[3] | -0.032[4] | Forms complexes with some metal ions. |
| Tris | 8.06[2] | 7.5 - 9.0 | -0.028 to -0.031 | Forms complexes with Cu(II), Ni(II), etc.[5] |
| HEPES | 7.48 - 7.50[2] | 6.8 - 8.2[2] | -0.014 | Negligible binding with most divalent cations. |
Performance and Applications of AMP Buffer
AMP is particularly well-suited for biochemical assays that require a stable, alkaline environment.[3] Its high pKa makes it an effective buffer for maintaining pH in the 9 to 10 range.
Key Applications:
-
Enzyme Assays: AMP is frequently used in assays for enzymes with high optimal pH, such as alkaline phosphatase (pH 10.4), lactate dehydrogenase (pH 9.9), and malate dehydrogenase (pH 10.4).[3]
-
High Concentration Buffering: A notable advantage of AMP is its compatibility with certain enzymes even at high concentrations. For instance, alkaline phosphatase activity is not inhibited by AMP concentrations as high as 1 M, which helps prevent pH shifts due to CO2 absorption from the air, especially in small reaction volumes.[3]
Limitations and Considerations:
-
Temperature Sensitivity: Like Tris, AMP's pKa is significantly dependent on temperature, decreasing as the temperature rises.[2][4] It is therefore critical to adjust the pH of an AMP buffer at the intended experimental temperature.[4][6]
-
CO2 Absorption: As an alkaline buffer, AMP readily absorbs atmospheric carbon dioxide, which can lead to a decrease in the pH of the solution. Freshly prepared buffers are recommended, and solutions should be stored protected from air.[3]
-
Physical Handling: AMP has a low melting point (18-26°C) and exists as a viscous liquid at room temperature, which can make it more difficult to handle and accurately dispense compared to crystalline buffer compounds.[3]
-
Metal Chelation: While not a strong chelator, as an amine-containing compound, AMP can form complexes with certain metal ions. This should be a consideration in studies of metalloenzymes where metal ion availability is critical.[5]
Experimental Protocol: pKa Determination by Potentiometric Titration
Determining the precise pKa of a buffer under specific experimental conditions (temperature, ionic strength) is crucial for accurate results. Potentiometric titration is the standard method for this characterization.[7]
Objective: To determine the pKa of a buffering agent by titrating it with a strong base and monitoring the change in pH.
Materials and Reagents:
-
Buffering agent (e.g., AMP hydrochloride or AMP base)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution[7]
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution[7]
-
Calibrated pH meter and electrode[7]
-
Magnetic stirrer and stir bar
-
Buret, 50 mL
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Preparation: Prepare a ~0.01 M solution of the buffer's acidic form (e.g., dissolve AMP hydrochloride in deionized water). If starting with the basic form (AMP), add a stoichiometric excess of HCl.
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[7]
-
Setup: Place a known volume (e.g., 50 mL) of the buffer solution into a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Titration: Begin stirring the solution at a constant, gentle rate. Record the initial pH.
-
Data Collection: Add the 0.1 M NaOH titrant from the buret in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[8]
-
Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the increments to capture the steep inflection point of the titration curve accurately.
-
Completion: Continue adding titrant until the pH plateaus well into the basic range.
-
Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Determine the volume of NaOH required to reach the equivalence point (the center of the steepest part of the curve).
-
The half-equivalence point is the volume of NaOH that is exactly half of the equivalence point volume.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the buffer.[9]
-
Visualizations: Workflows and Logic
Caption: Experimental workflow for pKa determination via potentiometric titration.
Caption: Logical decision tree for selecting an appropriate biological buffer.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 3. catrosa.ru [catrosa.ru]
- 4. itwreagents.com [itwreagents.com]
- 5. grokipedia.com [grokipedia.com]
- 6. itwreagents.com [itwreagents.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 9. How to Find Pka from Titration Curve - Oreate AI Blog [oreateai.com]
Navigating the Analytical Maze: A Guide to the Potential Cross-Reactivity of 2-Amino-2-methylpropanamide in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
A Critical Note on Data Availability: As of late 2025, a comprehensive search of scientific literature and commercial immunoassay documentation reveals a significant gap: there is no publicly available, quantitative experimental data specifically detailing the cross-reactivity of 2-Amino-2-methylpropanamide in any commercially available or published immunoassay.
This guide, therefore, aims to provide a framework for understanding the potential for cross-reactivity based on established immunochemical principles and offers a roadmap for its experimental determination.
Understanding the Basis of Immunoassay Cross-Reactivity
Immunoassays, particularly competitive formats common for small molecule detection, rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody's binding site, or paratope, recognizes a similar structural motif, or epitope, on a non-target molecule.[1] The degree of cross-reactivity is influenced by several factors, including the structural similarity between the target analyte and the interfering compound, the specificity of the antibody, and the assay conditions.[2][3]
For small molecules like this compound, which act as haptens, an immunogen is created by conjugating the hapten to a larger carrier protein to elicit an immune response. The site of this conjugation on the hapten is a critical determinant of the resulting antibody's specificity.
Structural Considerations for this compound
This compound is a small molecule characterized by a primary amine group and an amide group attached to a tertiary carbon. Its potential for cross-reactivity is most pronounced in immunoassays designed to detect other small molecules sharing these structural features.
A prime example would be immunoassays for amphetamine and its analogs. These assays often target the primary amine and the alkyl backbone of the phenethylamine structure. Given that this compound possesses a primary amine on a short alkyl chain, there is a theoretical possibility of cross-reactivity in certain amphetamine immunoassays, particularly those with broader specificity. However, the absence of a phenyl group in this compound would likely result in significantly lower binding affinity compared to the target analyte.
Hypothetical Comparison of Cross-Reactivity
While no specific data exists for this compound, the following table illustrates how cross-reactivity data is typically presented. This hypothetical example considers a competitive immunoassay for "Compound X," a structurally related primary amine.
| Compound | Concentration for 50% Inhibition (IC50) | Cross-Reactivity (%)* |
| Compound X (Target Analyte) | 10 ng/mL | 100% |
| This compound | > 10,000 ng/mL | < 0.1% |
| Structurally Similar Amine 1 | 500 ng/mL | 2% |
| Structurally Unrelated Compound | > 50,000 ng/mL | < 0.02% |
*Cross-reactivity (%) is calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100
Experimental Protocol for Determining Cross-Reactivity
To definitively assess the cross-reactivity of this compound in a specific immunoassay, a systematic experimental approach is required. The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA).
Objective: To determine the percentage of cross-reactivity of this compound in a competitive ELISA for a target analyte.
Materials:
-
Microtiter plate pre-coated with the capture antibody specific for the target analyte.
-
Standard solutions of the target analyte at known concentrations.
-
A solution of this compound at a high concentration (e.g., 1 mg/mL).
-
Enzyme-conjugated target analyte (tracer).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
Procedure:
-
Preparation of Standard Curve: Prepare a series of dilutions of the target analyte standard to generate a standard curve (e.g., from 0.1 to 1000 ng/mL).
-
Preparation of Test Compound Dilutions: Prepare a series of dilutions of the this compound solution (e.g., from 1 ng/mL to 100,000 ng/mL).
-
Assay Incubation:
-
Add a fixed volume of the standard dilutions or the this compound dilutions to the antibody-coated wells.
-
Add a fixed volume of the enzyme-conjugated tracer to each well.
-
Incubate for the recommended time and temperature to allow for competitive binding.
-
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Reaction: Add the substrate solution to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Plot the absorbance values against the concentration of the target analyte to generate a standard curve.
-
Determine the IC50 value for the target analyte (the concentration that causes 50% inhibition of the maximum signal).
-
Plot the absorbance values against the concentration of this compound and determine its IC50 value.
-
Calculate the percent cross-reactivity using the formula mentioned in the table caption.
-
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Conclusion and Recommendations
The absence of specific cross-reactivity data for this compound underscores the importance of thorough assay validation when analyzing samples that may contain this or other structurally related, uncharacterized compounds. Researchers and drug development professionals are strongly advised to:
-
Scrutinize Assay Specificity Data: When using commercial immunoassays, carefully review the manufacturer's documentation for cross-reactivity testing with a broad range of compounds.
-
Conduct In-House Validation: If there is a suspicion that this compound or a similar molecule may be present in samples and could interfere with an assay, it is crucial to perform in-house cross-reactivity studies as outlined above.
-
Employ Confirmatory Methods: For critical applications, especially in regulated environments, positive or unexpected results from an immunoassay should be confirmed using a more specific analytical technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
-
Consider Structural Similarity: When developing new immunoassays, a careful analysis of the structural features of the target analyte and potential interfering substances can guide the design of the immunogen to maximize specificity.
By understanding the principles of cross-reactivity and adopting a rigorous, data-driven approach to assay validation, the scientific community can ensure the accuracy and reliability of immunoassay results in research and clinical settings.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Amino-2-methylpropanamide: A Comparison with Commercial Standards in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, the strategic incorporation of unnatural amino acids is a cornerstone for enhancing therapeutic properties. 2-Amino-2-methylpropanamide, a derivative of the well-studied α,α-disubstituted amino acid 2-aminoisobutyric acid (Aib), represents a valuable building block for modifying peptide backbones. This guide provides an objective comparison of this compound against a key commercial standard, Aib, and the natural amino acid L-Alanine, supported by experimental data and protocols to inform its application in research and development.
Data Presentation: Comparative Analysis of Amino Acid Building Blocks
The utility of this compound in peptide synthesis is best understood by comparing its anticipated effects with those of established alternatives. The following table summarizes key physicochemical and performance-related properties.
| Feature | L-Alanine (Natural Amino Acid) | 2-Aminoisobutyric Acid (Aib) (Commercial Standard) | This compound |
| Structure | |||
| Type | Proteinogenic α-amino acid | Non-proteinogenic α,α-disubstituted α-amino acid | Non-proteinogenic α,α-disubstituted α-amino acid amide |
| Effect on Peptide Conformation | Flexible, accommodates various secondary structures. | Strong helix inducer, promotes the formation of 3₁₀-helices.[1][2] | Expected to be a strong helix inducer due to the gem-dimethyl group, similar to Aib.[1] |
| Enzymatic Stability | Susceptible to cleavage by proteases.[3] | High resistance to proteolytic enzymes due to steric hindrance from the gem-dimethyl group.[4][5] | Expected to confer high resistance to enzymatic degradation, similar to Aib.[4][5] |
| Key Application | General building block in peptide synthesis. | Inducing helical conformations and enhancing peptide stability.[2][4] | A potential alternative to Aib for helix induction and stabilization, with the amide group offering different solubility and hydrogen bonding properties. |
| Coupling Efficiency in SPPS | Standard coupling protocols are effective. | Can be challenging due to steric hindrance, may require stronger coupling reagents or longer reaction times.[6][7] | Likely to present similar steric hindrance challenges as Aib in SPPS, requiring optimized coupling conditions.[6][7] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound and its alternatives into a peptide sequence is typically achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a generalized protocol.
Materials:
-
Fmoc-protected amino acids (including the unnatural amino acid)
-
Rink Amide resin (for C-terminal amides)
-
N,N-dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for at least 30 minutes in a reaction vessel.[6]
-
Fmoc Deprotection: The terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for a short duration (e.g., 5 minutes), followed by a second treatment.[6][8] The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling:
-
The Fmoc-protected amino acid (3-5 equivalents) is pre-activated in DMF using a coupling reagent like HBTU (3-5 equivalents) and an organic base such as DIPEA (6-10 equivalents).[8]
-
For sterically hindered residues like this compound or Aib, stronger coupling reagents like HATU or the use of DIC/Oxyma may be necessary to achieve efficient coupling.[6][7]
-
The activated amino acid solution is added to the resin, and the mixture is agitated until the coupling reaction is complete (as monitored by a ninhydrin test).[8]
-
The resin is then washed with DMF to remove excess reagents.
-
-
Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the desired peptide sequence.[6]
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[6]
-
This is achieved by treating the peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers to trap reactive cations. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane.[9]
-
The reaction is allowed to proceed for 2-4 hours at room temperature.[6]
-
-
Peptide Precipitation and Purification:
-
The resin is filtered off, and the TFA solution containing the cleaved peptide is collected.
-
The crude peptide is precipitated by adding the TFA solution to cold diethyl ether.[6]
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization
Caption: Workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: Steric hindrance by α,α-disubstituted amino acids enhances enzymatic stability.
Conclusion
This compound, as a derivative of 2-aminoisobutyric acid, is a promising non-proteinogenic amino acid for peptide drug development. Its incorporation is anticipated to confer enhanced enzymatic stability and promote helical secondary structures, which are critical for improving the pharmacokinetic profiles and target-binding affinities of peptide therapeutics. While its use necessitates optimization of coupling conditions during solid-phase peptide synthesis due to steric hindrance, the potential benefits for drug design are substantial. This guide provides a foundational comparison and standardized protocols to aid researchers in the effective utilization of this compound and similar building blocks in their drug discovery endeavors.
References
- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 2. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]
- 3. Chemical Modifications Designed to Improve Peptide Stability: Inc...: Ingenta Connect [ingentaconnect.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. academic.oup.com [academic.oup.com]
Navigating the Chiral Landscape: A Comparative Guide to Isomeric Purity Analysis of 2-Amino-2-methylpropanamide
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 2-Amino-2-methylpropanamide, a chiral α,α-disubstituted amino amide. We present a detailed examination of direct and indirect chromatographic techniques, supported by model experimental protocols and comparative performance data to facilitate informed method selection.
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, presents a significant analytical challenge. Chromatographic techniques, employing a chiral environment, are the most powerful and widely used methods for this purpose. This guide will focus on the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for the isomeric purity analysis of this compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for chiral separation is dictated by factors such as the physicochemical properties of the analyte, the required sensitivity and throughput, and the availability of instrumentation. Below is a comparative summary of the most pertinent methods for this compound.
| Technique | Principle | Typical Stationary/Mobile Phase or Reagent | Throughput | Sensitivity | Key Advantages | Key Limitations |
| Direct Chiral HPLC | Enantiomers exhibit different affinities for a chiral stationary phase (CSP), leading to different retention times.[1] | Stationary Phase: Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) or Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC®).[2] Mobile Phase: Typically a mixture of hexane/isopropanol or other organic solvents.[3] | Medium | Medium to High | Direct analysis without derivatization; robust and widely available. | Finding a suitable CSP can require screening; method development may be necessary. |
| Indirect Chiral HPLC | Derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral HPLC column.[4] | Derivatizing Agent: Marfey’s Reagent (FDAA) or its analogs.[4] Stationary Phase: Standard C18 reversed-phase column. Mobile Phase: Acetonitrile/water gradients with an acid modifier (e.g., TFA).[1] | Low to Medium | High (especially with fluorescent derivatizing agents) | High sensitivity; applicable when a suitable CSP is not available. | Derivatization adds a step, increasing complexity and potential for error.[2] |
| Chiral GC-MS | Enantiomers are separated on a chiral capillary column after derivatization to increase volatility. | Derivatizing Agent: N-trifluoroacetyl-O-methyl ester.[5] GC Column: Chiral capillary column, such as Chirasil®-L-Val. Carrier Gas: Helium. | High | High | High resolution and sensitivity, especially with MS detection. | Requires derivatization; analyte must be thermally stable and volatile. |
| Chiral SFC | Enantiomers are separated using a chiral stationary phase with a supercritical fluid (e.g., CO2) as the main mobile phase component. | Stationary Phase: Polysaccharide-based CSPs are common. Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol). | High | Medium to High | Fast separations; reduced organic solvent consumption ("green" chromatography).[6] | Requires specialized instrumentation. |
Experimental Protocols
Method 1: Direct Enantioseparation by Chiral HPLC
This method describes the direct separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) as a basic additive. The ratio of hexane to isopropanol may need to be optimized to achieve the desired resolution and retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method 2: Indirect Enantioseparation by HPLC via Chiral Derivatization
This protocol involves the derivatization of this compound with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers, which are then separated on a conventional reversed-phase column.[4]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
Derivatization Procedure:
-
Dissolve approximately 50 nmol of the this compound sample in 100 µL of 1 M sodium bicarbonate solution in a microcentrifuge tube.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Dilute the remaining aqueous solution with the mobile phase to the desired concentration for HPLC analysis.
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.[1]
-
Injection Volume: 20 µL.
Method 3: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and thermally stable derivatives of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Derivatization Procedure (N-trifluoroacetyl-O-methyl ester):
-
Dry an aqueous solution of this compound under a stream of nitrogen.
-
Add 200 µL of a methanol/acetyl chloride (4:1, v/v) solution and heat at 110°C for 1 hour to form the methyl ester.[5]
-
Evaporate the reagents under nitrogen.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) and 100 µL of dichloromethane and heat at 100°C for 15 minutes to form the N-TFA derivative.
-
Evaporate the reagents and redissolve the residue in a suitable solvent for GC injection.
Chromatographic Conditions:
-
GC Column: Chiral capillary column, such as Chirasil®-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) source at 70 eV, scanning a suitable mass range or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Visualizing the Workflow
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both direct and indirect chiral analysis.
Conclusion
The selection of an appropriate analytical method for the isomeric purity analysis of this compound is a critical decision that impacts the accuracy, efficiency, and robustness of the results. Direct chiral HPLC offers a straightforward approach, while indirect methods involving derivatization can provide enhanced sensitivity. For high-throughput needs, chiral SFC presents a compelling "green" alternative. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to develop and validate methods tailored to their specific analytical requirements, ultimately ensuring the stereochemical integrity of their chiral compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-Amino-2-methylpropanamide: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For 2-Amino-2-methylpropanamide, a compound with limited specific disposal information, a cautious approach based on established principles of chemical waste management and data from structurally similar compounds is essential. This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal.
I. Hazard Assessment and Waste Identification
Due to the limited availability of specific hazard data for this compound, it is prudent to treat it as a potentially hazardous substance. This cautious approach is informed by the hazard profile of the structurally similar compound, 2-Amino-2-methyl-1-propanol, which is known to be an irritant and harmful to aquatic life.
Key Hazard Considerations:
-
Irritant: Assumed to be a potential skin and eye irritant.
-
Environmental Hazard: Assumed to be potentially harmful to aquatic organisms with long-lasting effects.
-
Combustibility: Handle as a potentially combustible substance.
All materials contaminated with this compound, including unused product, solutions, reaction byproducts, and contaminated labware (e.g., gloves, weighing boats, pipette tips), must be considered chemical waste.
II. Quantitative Data Summary
The following table summarizes the available physical and chemical property data for this compound and its structural analog, 2-Amino-2-methyl-1-propanol, for comparative purposes. The lack of extensive experimental data for this compound necessitates a conservative disposal strategy.
| Property | This compound | 2-Amino-2-methyl-1-propanol (Structural Analog) |
| CAS Number | 16252-90-7 | 124-68-5 |
| Molecular Formula | C₄H₁₀N₂O | C₄H₁₁NO |
| Molecular Weight | 102.14 g/mol | 89.14 g/mol |
| Hazard Classification | No data available | Skin irritation (Category 2), Serious eye irritation (Category 2), Harmful to aquatic life with long lasting effects (Category 3) |
| Disposal Information | No specific data available; follow general chemical waste guidelines. | Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1] |
III. Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound waste.
1. Segregation and Collection:
-
Solid Waste: Collect un-used this compound powder, contaminated personal protective equipment (PPE), and other solid materials in a dedicated, properly labeled, and sealable container. A high-density polyethylene (HDPE) container is recommended.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled waste container. Do not mix with other incompatible waste streams.
2. Waste Container Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms (e.g., irritant, environmental hazard), based on the precautionary principle.
-
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store away from incompatible materials, such as strong oxidizing agents and acids.
4. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department with a complete and accurate inventory of the waste.
-
Never dispose of this compound down the drain or in the regular trash.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound Waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and building trust in laboratory operations.
References
Personal protective equipment for handling 2-Amino-2-methylpropanamide
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Amino-2-methylpropanamide (CAS: 16252-90-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and dust. |
| Skin Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable option for general use.[2] Always inspect gloves for integrity before use. |
| Lab Coat | A lab coat or other suitable protective clothing should be worn to prevent skin contact.[3] | |
| Respiratory Protection | NIOSH-approved Respirator | Required if working in an area with inadequate ventilation or when dusts or aerosols may be generated. |
Operational Plan: Safe Handling Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and materials within the designated handling area (e.g., fume hood).
-
Dispensing: Carefully weigh or measure the required amount of this compound. Avoid creating dust.[3][5]
-
During Use: Keep the container tightly closed when not in use.[1] Avoid contact with skin, eyes, and clothing.[1][3] Do not breathe in dust, fumes, or vapors.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1] Decontaminate all work surfaces and equipment.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Solid Waste: Collect any solid this compound waste or contaminated materials (e.g., paper towels, gloves) in a suitable, labeled, and closed container for chemical waste.[3]
-
Liquid Waste: If dissolved, collect in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of contents and the container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[1] Do not allow the product to enter drains or waterways.[1][3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
